Product packaging for 7-methoxy-2,3-dimethylbenzofuran-5-ol(Cat. No.:CAS No. 680204-88-0)

7-methoxy-2,3-dimethylbenzofuran-5-ol

Katalognummer: B1246858
CAS-Nummer: 680204-88-0
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: RRGSBTKALROYLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Benzofuranol, 7-methoxy-2,3-dimethyl- is a natural product found in Malbranchea cinnamomea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1246858 7-methoxy-2,3-dimethylbenzofuran-5-ol CAS No. 680204-88-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methoxy-2,3-dimethyl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-7(2)14-11-9(6)4-8(12)5-10(11)13-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGSBTKALROYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435272
Record name 5-Benzofuranol, 7-methoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680204-88-0
Record name 5-Benzofuranol, 7-methoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential mechanistic pathways of 7-methoxy-2,3-dimethylbenzofuran-5-ol. This benzofuran derivative, identified as a natural antioxidant, exhibits notable enzyme inhibitory effects. This document consolidates available data on its chemical characteristics, outlines plausible experimental methodologies based on related compounds, and presents visual representations of its potential biological mechanisms to support further research and drug development endeavors.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Exact Mass 192.078644 g/mol [1]
Topological Polar Surface Area (TPSA) 42.6 Ų[1]
Calculated XlogP 2.70[1]

Biological Activity and Potential Mechanisms of Action

This compound has been identified as a novel antioxidant isolated from the fungus Malbranchea cinnamomea.[2] It demonstrates inhibitory activity against the enzymes horseradish peroxidase and xanthine oxidase.[2]

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to scavenge free radicals. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring structure.

Antioxidant_Mechanism 7-MDBF-5-ol 7-methoxy-2,3-dimethyl- benzofuran-5-ol (Phenol) Phenoxyl_Radical Stabilized Phenoxyl Radical 7-MDBF-5-ol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Benzofuran derivatives have been identified as inhibitors of xanthine oxidase. The inhibition mechanism may involve binding to the active site of the enzyme, preventing the substrate from accessing it.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase 7-MDBF-5-ol 7-methoxy-2,3-dimethyl- benzofuran-5-ol 7-MDBF-5-ol->Xanthine Inhibits

Horseradish Peroxidase Inhibition

Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. The inhibition of HRP can occur through various mechanisms, including competition with the substrate for the enzyme's active site.

HRP_Inhibition HRP Horseradish Peroxidase (HRP) Compound_I Compound I (HRP-I) HRP->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_I->HRP + Substrate (AH₂) → Product (A) Substrate Substrate (AH₂) Product Oxidized Product (A) 7-MDBF-5-ol 7-methoxy-2,3-dimethyl- benzofuran-5-ol 7-MDBF-5-ol->Compound_I Inhibits

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available. However, based on general methodologies for the synthesis and isolation of benzofuran derivatives, the following workflows can be proposed.

Proposed Synthetic Workflow

A plausible synthetic route could involve the cyclization of a substituted hydroquinone precursor. The general workflow for such a synthesis is outlined below.

Synthetic_Workflow Start Starting Materials (e.g., Substituted Hydroquinone) Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Final Product: 7-methoxy-2,3-dimethyl- benzofuran-5-ol Analysis->Product

Proposed Isolation and Purification Workflow

The isolation of this compound from its natural source, Malbranchea cinnamomea, would typically follow a standard natural product isolation procedure.

Isolation_Workflow Source Fungal Culture (Malbranchea cinnamomea) Extraction Solvent Extraction (e.g., Ethyl Acetate) Source->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel Column) Concentration->Chromatography Fractionation Fraction Collection and Analysis (TLC) Chromatography->Fractionation Final_Purification Final Purification (e.g., HPLC) Fractionation->Final_Purification Isolated_Compound Isolated Compound: 7-methoxy-2,3-dimethyl- benzofuran-5-ol Final_Purification->Isolated_Compound

Conclusion

This compound is a promising natural product with demonstrated antioxidant and enzyme inhibitory activities. While a complete physicochemical profile is yet to be established through experimental validation of properties such as melting and boiling points, the existing data provides a solid foundation for further investigation. The proposed mechanistic pathways and experimental workflows in this guide offer a framework for future research into its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological properties and to develop efficient synthetic and analytical methods.

References

Unveiling the Antioxidant and Enzyme Inhibitory Potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jena, Germany - Isolated from the filamentous fungus Malbranchea cinnamomea, the natural product 7-methoxy-2,3-dimethylbenzofuran-5-ol has been identified as a compound with notable antioxidant and enzyme-inhibiting properties. This technical guide provides a comprehensive summary of the currently available scientific information on its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities

Initial research has demonstrated that this compound exhibits a dual mode of action, primarily functioning as a potent antioxidant and a specific inhibitor of key enzymes.[1] These activities suggest its potential as a lead compound for the development of therapeutic agents targeting oxidative stress-related pathologies and enzymatic dysregulation.

Antioxidant Properties

The core mechanism of action for this compound lies in its capacity to neutralize free radicals.[1] The structural features of the benzofuran ring, substituted with a hydroxyl and a methoxy group, are believed to contribute to its radical-scavenging ability. This antioxidant activity is a critical aspect of its potential therapeutic applications, as oxidative stress is implicated in a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Enzyme Inhibition

Beyond its antioxidant effects, this compound has been shown to be an inhibitor of Horseradish Peroxidase and Xanthine Oxidase.[1]

  • Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and superoxide radicals. This positions it as a potential candidate for the management of hyperuricemia and gout, as well as inflammatory conditions mediated by reactive oxygen species.

  • Horseradish Peroxidase Inhibition: The inhibition of horseradish peroxidase, a model enzyme often used in biochemical assays, indicates a broader potential for interaction with other heme-containing peroxidases, which play roles in various physiological and pathological processes.

Quantitative Data Summary

A singular study to date has reported the biological activities of this compound. Unfortunately, specific quantitative data, such as IC50 or EC50 values, were not available in the abstract, and the full text of the publication could not be accessed. The following table summarizes the reported biological activities.

Biological TargetObserved ActivityQuantitative Data (e.g., IC50)Reference
Free RadicalsAntioxidantNot Available[1]
Xanthine OxidaseEnzyme InhibitionNot Available[1]
Horseradish PeroxidaseEnzyme InhibitionNot Available[1]

Experimental Protocols

Detailed experimental methodologies for the isolation, characterization, and biological evaluation of this compound are described in the primary literature.[1] The abstract indicates that the compound was isolated from the fungus Malbranchea cinnamomea HKI 0286.[1] The characterization of its structure was likely performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The antioxidant and enzyme inhibition assays would have been conducted using established biochemical methods. However, without access to the full publication, specific details of the protocols cannot be provided.

Signaling Pathways and Experimental Workflows

Due to the limited publicly available data, the precise signaling pathways modulated by this compound have not been elucidated. The following diagrams represent a generalized workflow for the discovery and initial biological screening of a novel natural product and a hypothetical signaling pathway for its antioxidant and enzyme inhibitory actions.

experimental_workflow Experimental Workflow for Natural Product Discovery cluster_isolation Isolation and Identification cluster_screening Biological Screening A Fungal Culture (Malbranchea cinnamomea) B Extraction of Secondary Metabolites A->B C Chromatographic Separation B->C D Structure Elucidation (NMR, MS) C->D E Antioxidant Assays D->E F Enzyme Inhibition Assays (Xanthine Oxidase, HRP) D->F G Data Analysis E->G F->G

Figure 1: Generalized experimental workflow for the discovery and initial screening of a natural product like this compound.

signaling_pathway Hypothetical Mechanism of Action Compound This compound XO Xanthine Oxidase Compound->XO Inhibits ROS Reactive Oxygen Species Compound->ROS Scavenges HRP Horseradish Peroxidase Compound->HRP Inhibits XO->ROS Produces OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Induces Inflammation Inflammatory Pathways OxidativeStress->Inflammation Contributes to

Figure 2: A hypothetical signaling pathway illustrating the antioxidant and enzyme inhibitory effects of this compound.

Future Directions

The initial findings on this compound are promising and warrant further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 and EC50 values for its antioxidant and enzyme inhibitory activities.

  • Elucidation of Signaling Pathways: Investigating the downstream molecular targets and signaling cascades affected by the compound in relevant cell-based and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • Preclinical Development: Assessing its pharmacokinetic properties, safety profile, and efficacy in animal models of relevant diseases.

References

The Antioxidant Potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 7-methoxy-2,3-dimethylbenzofuran-5-ol as a promising antioxidant agent. While specific quantitative data for this compound is not publicly available, this paper compiles representative antioxidant data from structurally related benzofuran derivatives to illustrate the potential potency of this class of molecules. Detailed experimental protocols for key antioxidant assays, including DPPH radical scavenging, xanthine oxidase inhibition, and horseradish peroxidase inhibition, are provided to facilitate further research. Furthermore, this guide elucidates the critical antioxidant signaling pathways potentially modulated by this compound, offering a framework for mechanistic studies. The inclusion of structured data tables and schematic diagrams aims to provide researchers with a comprehensive resource for exploring the therapeutic and developmental applications of this compound and related benzofurans.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] A particularly compelling area of investigation is their potential as antioxidants. The core benzofuran scaffold is amenable to various substitutions, allowing for the fine-tuning of its electron-donating properties, which are crucial for radical scavenging and mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2]

A novel member of this family, this compound, was isolated from the fungus Malbranchea cinnamomea.[3] Preliminary studies have identified it as an antioxidant, highlighting its potential as a lead compound for the development of new therapeutic agents.[3] This guide aims to provide a detailed technical overview of its antioxidant profile, drawing on data from related compounds and outlining the experimental and biological pathways relevant to its activity.

Antioxidant Activity Profile of Related Benzofuran Derivatives

Due to the limited availability of specific quantitative antioxidant data for this compound, the following table summarizes the antioxidant activity of other benzofuran derivatives. This data is presented to provide a representative understanding of the potential potency of this class of compounds. The IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity and are a common measure of antioxidant efficacy.

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Ethyl acetate fraction of Macaranga hypoleuca (contains benzofurans)DPPH14.31Ascorbic Acid4.97
Ethyl acetate fraction of Macaranga hypoleuca (contains benzofurans)ABTS2.10--
Butanol fraction of Macaranga hypoleuca (contains benzofurans)FRAP0.48Trolox0.24
Benzofuran derivative 1j (specific structure in source)LPO Inhibition- (62% inhibition at 100 µM)--
Benzofuran derivative 1j (specific structure in source)DPPH- (23.5% inhibition at 100 µM)--

Note: The data presented is for related benzofuran compounds and extracts, not specifically for this compound. This information should be used as a general reference for the antioxidant potential of the benzofuran class.[4][5]

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant activity of this compound has been associated with the inhibition of enzymes such as xanthine oxidase and horseradish peroxidase.[3] The following are detailed protocols for assessing these activities, along with a standard protocol for the widely used DPPH radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[6][7]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

  • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • A blank well should contain 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a reaction that produces reactive oxygen species. Inhibition of this enzyme is a key target for antioxidants.[8]

Materials:

  • Phosphate buffer (70 mM, pH 7.5)

  • Xanthine oxidase solution (0.05 U/mL in phosphate buffer)

  • Xanthine solution (300 µM in phosphate buffer)

  • Test compound solutions at various concentrations

  • 1 M HCl

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading at 295 nm

Procedure:

  • In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of the xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 8 minutes.

  • Initiate the reaction by adding 60 µL of the xanthine solution.

  • Incubate at 25°C for 15 minutes.

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Measure the absorbance at 295 nm. A control is prepared using the buffer instead of the test sample.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Horseradish Peroxidase (HRP) Inhibition Assay

HRP is an enzyme that, in the presence of a hydrogen donor, catalyzes the reduction of hydrogen peroxide. Inhibition of HRP activity can indicate antioxidant potential.

Materials:

  • Phosphate buffer (0.01 M, pH 6.0)

  • HRP solution (1-2 µg/mL in buffer)

  • o-dianisidine solution (1% in methanol, freshly prepared)

  • Hydrogen peroxide (H₂O₂) solution (0.003% in deionized water, freshly prepared)

  • Test compound solutions at various concentrations

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding 0.05 mL of the o-dianisidine solution to 6.0 mL of the H₂O₂ solution.

  • In a cuvette, add 2.9 mL of the reaction mixture.

  • Add a specific volume of the test compound solution and pre-incubate for a short period.

  • At time zero, add 100 µL of the diluted HRP solution to initiate the reaction.

  • A control reaction is run without the inhibitor.

  • Monitor the change in absorbance at 460 nm over 3 minutes.

  • The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Mix Reagents and Test Compound A->C B Prepare Test Compound (Serial Dilutions) B->C D Incubate C->D E Initiate Reaction (Add Substrate/Enzyme) D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

A generalized workflow for in vitro antioxidant enzyme inhibition assays.
Antioxidant Signaling Pathway

Antioxidant compounds can exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2-ARE pathway is a critical regulator of cellular redox homeostasis.[2]

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cell_Protection Cellular Protection & Redox Homeostasis ROS->Cell_Protection damages Benzofuran 7-methoxy-2,3-dimethyl- benzofuran-5-ol Benzofuran->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cell_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

The Keap1-Nrf2-ARE antioxidant response pathway.

Under conditions of oxidative stress, or in the presence of activators like certain benzofuran derivatives, Nrf2 dissociates from its inhibitor Keap1.[2] It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and cytoprotective enzymes, leading to their enhanced expression and ultimately, cellular protection.[2]

Conclusion

This compound represents a promising new antioxidant compound derived from a natural source. While further studies are required to quantify its specific antioxidant activity and elucidate its precise mechanisms of action, the information available on related benzofuran structures and the established protocols for assessing antioxidant potential provide a solid foundation for future research. The ability of this class of compounds to not only directly scavenge free radicals but also potentially modulate key cellular antioxidant signaling pathways makes them attractive candidates for the development of novel therapeutics for a range of oxidative stress-related diseases. This technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other benzofuran-based antioxidants.

References

In-Depth Technical Guide: Natural Source and Isolation of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural source and a generalized methodology for the isolation of 7-methoxy-2,3-dimethylbenzofuran-5-ol, a benzofuran derivative with noted antioxidant properties.

Executive Summary

This compound is a natural product exclusively isolated from the filamentous fungus Malbranchea cinnamomea HKI 0286. This compound has been identified as having antioxidant and enzyme inhibitory activities, making it a molecule of interest for further research and development. This document outlines the known biological source and provides a generalized experimental workflow for its isolation and purification, based on standard mycological and natural product chemistry techniques.

Natural Source

The only reported natural producer of this compound is the fungus Malbranchea cinnamomea, specifically the strain designated as HKI 0286.[1] This finding highlights the importance of exploring fungal biodiversity for novel bioactive compounds.

Table 1: Natural Source and Biological Activity

Compound NameNatural SourceStrainReported Biological ActivitiesReference
This compoundMalbranchea cinnamomeaHKI 0286Antioxidant, Enzyme Inhibitor[1]

Experimental Protocols

While the complete, detailed experimental protocol from the original discovering publication is not publicly available, a generalized methodology for the isolation of benzofurans from fungal cultures can be constructed based on established techniques in the field.

Cultivation of Malbranchea cinnamomea HKI 0286

The initial step involves the cultivation of the fungus to generate sufficient biomass and induce the production of the target secondary metabolite.

Table 2: Generalized Fungal Cultivation Parameters

ParameterDescription
Strain Malbranchea cinnamomea HKI 0286
Culture Medium A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) is typically used.
Inoculation The liquid medium is inoculated with a pure culture of the fungus from an agar plate or a seed culture.
Incubation Conditions The culture is incubated at a controlled temperature, typically between 25-28°C, with agitation (e.g., 150 rpm) to ensure proper aeration and nutrient distribution.
Fermentation Time The cultivation period can range from several days to a few weeks, optimized for maximum production of the target compound.
Extraction of Secondary Metabolites

Following incubation, the fungal biomass and the culture broth are processed to extract the produced metabolites.

  • Harvesting: The fungal culture is harvested, and the mycelium is separated from the culture broth via filtration or centrifugation.

  • Extraction:

    • Culture Broth: The filtered broth is subjected to liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of extracellular metabolites.

    • Mycelium: The fungal biomass is typically macerated and extracted with a polar organic solvent like methanol or acetone to isolate intracellular compounds.

  • Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The crude extract is a complex mixture that requires chromatographic separation to isolate the pure compound.

  • Initial Fractionation: The crude extract is often subjected to open column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol) is used to separate the extract into fractions of varying polarity.

  • Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, each fraction can be tested to identify the active fractions, thereby guiding the purification process.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) is commonly employed.

  • Final Purification: The purity of the isolated compound is assessed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the key relationships and a generalized workflow for the isolation of this compound.

logical_relationship fungus Malbranchea cinnamomea HKI 0286 compound This compound fungus->compound Produces activity Antioxidant & Enzyme Inhibitory Activity compound->activity Exhibits

Caption: Logical relationship of the fungal source to the compound and its activity.

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification a Inoculation b Incubation a->b c Harvesting b->c d Solvent Extraction c->d e Concentration d->e f Column Chromatography e->f g Preparative HPLC f->g h Pure Compound g->h

Caption: Generalized experimental workflow for isolation and purification.

References

Spectroscopic Profile of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antioxidant compound 7-methoxy-2,3-dimethylbenzofuran-5-ol. Due to the limited public availability of experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification and characterization of this compound in various research and development settings. This guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the tables below. This data is essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.65s1HH-4
6.58s1HH-6
5.10s (broad)1H-OH
3.90s3H-OCH₃
2.25s3H2-CH₃
2.10s3H3-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
155.0C-7a
148.5C-5
145.2C-7
142.8C-3a
115.1C-2
112.5C-3
105.4C-6
98.2C-4
56.5-OCH₃
12.12-CH₃
8.53-CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
192.0786100[M]⁺ (Molecular Ion)
177.055085[M - CH₃]⁺
149.059940[M - CH₃ - CO]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Strong, BroadO-H stretch (phenolic)
2920-2980MediumC-H stretch (aliphatic, methyl)
1620, 1580, 1480Medium-StrongC=C stretch (aromatic)
1280StrongC-O stretch (aryl ether)
1150StrongC-O stretch (phenol)
850MediumC-H bend (out-of-plane, aromatic)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1] The solution should be clear and homogeneous.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectrometer to the proton frequency (e.g., 400 MHz).

    • Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[2]

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectrometer to the carbon frequency (e.g., 100 MHz).

    • Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A 30° pulse and a 2-second relaxation delay are typically sufficient for qualitative spectra.[2]

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency domain spectrum. Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small, volatile molecules.[3][4] In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3][4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, from which the molecular weight can be determined. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[6]

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Place the sample holder (salt plates or KBr pellet holder) in the path of the IR beam in the spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting IR spectrum shows the percentage of light transmitted versus the wavenumber (in cm⁻¹). Absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups.[8][9]

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Purified_Compound Purified Compound Dissolution Dissolution in Appropriate Solvent Purified_Compound->Dissolution IR_Spectrometer IR Spectrometer Purified_Compound->IR_Spectrometer NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Mass_Spectrometer Mass Spectrometer Dissolution->Mass_Spectrometer NMR_Data NMR Spectra (¹H, ¹³C) NMR_Spectrometer->NMR_Data MS_Data Mass Spectrum Mass_Spectrometer->MS_Data IR_Data IR Spectrum IR_Spectrometer->IR_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

Chemical_Structure_and_Spectroscopy cluster_structure This compound cluster_signals Key Spectroscopic Signals mol H_Signals ¹H NMR Signals: - Aromatic Protons - Hydroxyl Proton - Methoxy Protons - Methyl Protons mol->H_Signals C_Signals ¹³C NMR Signals: - Aromatic Carbons - Methoxy Carbon - Methyl Carbons mol->C_Signals MS_Signal Mass Spec Signal: - Molecular Ion Peak mol->MS_Signal IR_Signals IR Signals: - O-H Stretch - C-H Stretch - C=C Stretch - C-O Stretch mol->IR_Signals

Caption: Chemical structure and its correlation to key spectroscopic signals.

References

An In-depth Guide to the Biological Activities of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a vast number of natural and synthetic molecules. Its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a technical overview of the primary pharmacological properties of benzofuran derivatives, focusing on anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in research and development.

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[1]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[1]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[1]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[1]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[1]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[1]
Bromo-derivative (14c)HCT-116 (Colon)3.27[1]
2-Acetylbenzofuran (26)EGFR Kinase0.93[1]
Halogenated Benzofuran (1)HL-60 (Leukemia)0.1[2]
Halogenated Benzofuran (1)K562 (Leukemia)5[2]
Benzofuran-Piperazine HybridA549 (Lung)0.12[3]
Benzofuran-Piperazine HybridSGC7901 (Gastric)2.75[3]
Mechanism of Action: p53-Dependent Pathway and NF-κB Inhibition

Some benzofuran derivatives exert their anticancer effects through a dual mechanism involving the p53 tumor suppressor pathway and inhibition of the pro-survival transcription factor NF-κB.[4][5] In p53-positive cancer cells, these compounds can induce apoptosis and cause cell cycle arrest, often at the G2/M phase. This is achieved by increasing the expression of cell cycle inhibitors like p21 and p27.[4] Concurrently, they can inhibit the activation of NF-κB, which is often constitutively active in cancer cells and promotes proliferation and resistance to apoptosis. This partial inhibition of NF-κB contributes to the overall cytotoxic effect.[4][5]

G cluster_0 Benzofuran Derivative Action Benzofuran Benzofuran Derivative p53 p53 Activation (Nuclear Translocation) Benzofuran->p53 Induces NFkB_Inhibit NF-κB Inhibition Benzofuran->NFkB_Inhibit Inhibits p21 p21/p27 Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis NFkB_Inhibit->Apoptosis Promotes G2M G2/M Phase Arrest p21->G2M G2M->Apoptosis Leads to G cluster_workflow Broth Microdilution Workflow A Prepare 2-fold Serial Dilutions of Compound C Inoculate Wells with Microorganism A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Wells for Visible Growth D->E F Determine MIC E->F G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK IKK IKK Complex Receptor->IKK Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α) MAPK->Mediators Transcription NFkB NF-κB (p65) IKK->NFkB Activates Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits NFkB->Mediators Transcription

References

Discovery of 7-methoxy-2,3-dimethylbenzofuran-5-ol from Malbranchea cinnamomea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The full text of the primary research article by Schlegel et al. (2003) detailing the discovery of 7-methoxy-2,3-dimethylbenzofuran-5-ol was not available in the public domain during the creation of this document. Therefore, the experimental protocols and quantitative data presented herein are based on publicly available abstracts, general methodologies for natural product discovery, and information from related studies on Malbranchea species.

Introduction

Malbranchea cinnamomea, a thermophilic fungus belonging to the order Onygenales, is typically found in high-temperature environments such as composting soil.[1] This fungus is known for its ability to degrade plant biomass and produce a variety of secondary metabolites, including the quinone antibiotic malbranicin and a range of thermostable enzymes.[1] A screening program for novel bioactive compounds from microbial sources led to the isolation of a new antioxidant, this compound, from the strain Malbranchea cinnamomea HKI 0286.[2] This discovery highlights the potential of thermophilic fungi as a source of novel chemical entities for drug development.

This technical guide provides a comprehensive overview of the discovery of this compound, including its physicochemical properties, biological activities, and generalized experimental protocols for its production, isolation, and characterization.

Physicochemical and Biological Properties

The initial characterization of this compound revealed a novel benzofuran derivative with significant antioxidant and enzyme-inhibiting properties.

Data Presentation

The known properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Compound Name This compound
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Data not available
Melting Point Data not available

Table 2: Biological Activities of this compound

ActivityTargetIC₅₀
Antioxidant-Data not available
Enzyme InhibitionHorseradish PeroxidaseData not available
Enzyme InhibitionXanthine OxidaseData not available

Table 3: Spectroscopic Data for this compound

Spectroscopic MethodKey Findings
¹H NMR Data not available from primary source.
¹³C NMR Data not available from primary source.
Mass Spectrometry Data not available from primary source.

Experimental Protocols

The following sections detail generalized experimental procedures that are representative of the methodologies used in the discovery of novel fungal metabolites.

Fungal Cultivation and Fermentation

The production of secondary metabolites from Malbranchea cinnamomea is achieved through submerged fermentation.

  • Organism: Malbranchea cinnamomea HKI 0286.

  • Culture Medium: A suitable medium for the cultivation of thermophilic fungi, such as Yeast Extract Starch (YES) broth, is used. The composition of YES broth is typically:

    • Yeast Extract: 4 g/L

    • Soluble Starch: 15 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Adjust pH to 7.0.

  • Fermentation Conditions:

    • Inoculate the sterile YES broth with a culture of Malbranchea cinnamomea.

    • Incubate the culture at a temperature of 45-50°C, reflecting the thermophilic nature of the fungus.[3][4]

    • Maintain the fermentation for a period of 4 to 7 days with shaking to ensure adequate aeration.[3][4]

Extraction and Isolation of this compound

A multi-step process is employed to extract and purify the target compound from the fermentation broth.

  • Separation of Mycelia and Culture Filtrate: The fermentation broth is filtered to separate the fungal mycelia from the liquid culture filtrate.

  • Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent of medium polarity, such as ethyl acetate. This partitions the secondary metabolites into the organic phase.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods as mentioned in the primary literature abstract.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the compound.

Bioactivity Assays

The biological activity of the purified this compound is assessed using in vitro enzyme inhibition assays.

1. Horseradish Peroxidase (HRP) Inhibition Assay (Representative Protocol)

  • Principle: The assay measures the ability of the compound to inhibit the HRP-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.

  • Reagents:

    • 0.01 M Sodium Phosphate Buffer (pH 6.0)

    • Horseradish Peroxidase solution

    • 1% o-dianisidine in methanol (chromogenic substrate)

    • 0.003% Hydrogen Peroxide (H₂O₂) solution

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, H₂O₂ solution, and the chromogenic substrate.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the HRP enzyme solution.

    • Monitor the change in absorbance at 460 nm over time using a spectrophotometer.

    • A control reaction without the inhibitor is run in parallel.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

2. Xanthine Oxidase (XO) Inhibition Assay (Representative Protocol)

  • Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically.

  • Reagents:

    • 70 mM Phosphate Buffer (pH 7.5)

    • Xanthine Oxidase solution (0.01 units/mL)

    • 150 µM Xanthine solution

  • Procedure:

    • Pre-incubate the xanthine oxidase enzyme with various concentrations of this compound in the phosphate buffer at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate.

    • Measure the increase in absorbance at 295 nm for several minutes, which corresponds to the formation of uric acid.

    • A control reaction without the inhibitor is performed concurrently.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the discovery of this compound from Malbranchea cinnamomea.

experimental_workflow cluster_0 Fungal Cultivation cluster_1 Extraction & Isolation cluster_2 Characterization & Bioassays cluster_3 Enzyme Inhibition Assays strain Malbranchea cinnamomea HKI 0286 fermentation Submerged Fermentation (45-50°C) strain->fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporator) extraction->concentration chromatography Chromatography (Silica Gel, HPLC) concentration->chromatography pure_compound Pure this compound chromatography->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation bioassays Bioactivity Assays pure_compound->bioassays hrp_assay Horseradish Peroxidase Assay bioassays->hrp_assay xo_assay Xanthine Oxidase Assay bioassays->xo_assay

Caption: Workflow for the discovery of this compound.

Conclusion

The discovery of this compound from the thermophilic fungus Malbranchea cinnamomea adds to the growing body of evidence that extremophilic microorganisms are a promising source of novel, bioactive natural products. The antioxidant and enzyme-inhibiting properties of this compound suggest its potential for further investigation in drug discovery programs, particularly in the context of diseases associated with oxidative stress and the activities of peroxidases and xanthine oxidase. Further research is warranted to fully elucidate its mechanism of action, determine its potency through the acquisition of specific IC₅₀ values, and explore its potential therapeutic applications. The development of a total synthesis method would also be beneficial for producing larger quantities for in-depth biological evaluation.

References

An In-depth Technical Guide to the Structural Elucidation of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary publication detailing the full experimental data for the structural elucidation of 7-methoxy-2,3-dimethylbenzofuran-5-ol, "this compound, a new antioxidant from Malbranchea cinnamomea HKI 0286" (J Antibiot (Tokyo). 2003 Sep;56(9):792-4), is not publicly available.[1] Consequently, the quantitative data and specific experimental protocols presented herein are representative examples based on analogous benzofuran structures and general laboratory practices. These are intended to illustrate the processes and data types involved in such a structural elucidation.

Introduction

This compound is a novel antioxidant compound isolated from the fungus Malbranchea cinnamomea.[1] As a member of the benzofuran family, a class of heterocyclic compounds known for their diverse biological activities, this molecule has garnered interest for its potential pharmacological applications. Benzofuran derivatives are known to possess antioxidant, antitumor, anti-inflammatory, and enzyme-inhibitory properties.[2] The structural elucidation of a new natural product like this compound is a critical step in understanding its chemical properties and biological activity, paving the way for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure of this compound.

Structural Elucidation Workflow

The process of identifying a novel natural product involves a series of systematic steps, from isolation and purification to spectroscopic analysis and bioactivity screening.

Structural_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation and Bioactivity Fermentation Fungal Fermentation (Malbranchea cinnamomea) Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography (Silica Gel, Sephadex) Extraction->Chromatography Mass_Spec Mass Spectrometry (HR-EIMS) Chromatography->Mass_Spec Molecular Weight NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Mass_Spec->NMR Connectivity IR Infrared Spectroscopy NMR->IR Functional Groups Final_Structure Proposed Structure of 7-methoxy-2,3-dimethyl- benzofuran-5-ol IR->Final_Structure Finalized Structure Bioassays Antioxidant & Enzyme Inhibition Assays Final_Structure->Bioassays Biological Activity

Figure 1: General workflow for the structural elucidation of a novel natural product.

Data Presentation

The structural determination of this compound would rely on a combination of spectroscopic techniques. The following tables present the kind of quantitative data that would be expected from such analyses.

NMR Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in determining the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.54s1HH-4
6.48s1HH-6
5.15br s1H5-OH
3.88s3H7-OCH₃
2.42s3H2-CH₃
2.15s3H3-CH₃

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
152.1CC-7a
149.5CC-5
145.8CC-2
140.2CC-3a
115.6CC-3
110.4CHC-6
105.2CHC-4
56.5CH₃7-OCH₃
12.8CH₃2-CH₃
8.6CH₃3-CH₃
Mass Spectrometry and Infrared Spectroscopy Data

Mass spectrometry provides the molecular weight and elemental composition, while infrared spectroscopy identifies the functional groups present.

Table 3: Representative MS and IR Data

TechniqueDataInterpretation
HR-EIMS m/z 208.0786 [M]⁺ (Calculated for C₁₁H₁₂O₃: 208.0786)Molecular formula established as C₁₁H₁₂O₃.
Infrared (IR) (KBr) ν_max 3400, 2925, 1620, 1500, 1210 cm⁻¹OH stretch, C-H stretch, C=C stretch (aromatic), C-O stretch.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments involved in the structural elucidation of a natural benzofuran.

Isolation and Purification
  • Fermentation: Malbranchea cinnamomea HKI 0286 is cultured in a suitable liquid medium at 28°C for 14 days with shaking.

  • Extraction: The culture broth is filtered, and the mycelium is extracted with ethyl acetate. The filtrate is also extracted with ethyl acetate. The organic phases are combined and concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate. Fractions showing antioxidant activity are pooled and further purified by Sephadex LH-20 column chromatography and preparative HPLC to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivities.

  • Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) are obtained on a double-focusing mass spectrometer.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.

Bioactivity Assays
  • DPPH Radical Scavenging Assay: The antioxidant activity is determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A solution of the compound in methanol is mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after 30 minutes of incubation in the dark. Ascorbic acid is used as a positive control.

  • Xanthine Oxidase Inhibition Assay: The inhibitory effect on xanthine oxidase is measured spectrophotometrically by monitoring the formation of uric acid from xanthine at 295 nm. The reaction mixture contains the enzyme, the compound, and xanthine in a phosphate buffer. Allopurinol is used as a positive control.

  • Horseradish Peroxidase Inhibition Assay: The inhibition of horseradish peroxidase is determined by monitoring the oxidation of a substrate (e.g., ABTS) in the presence of hydrogen peroxide. The increase in absorbance of the oxidized product is measured at a specific wavelength.

Signaling Pathways and Mechanisms of Action

This compound is reported to be an antioxidant and an inhibitor of xanthine oxidase and horseradish peroxidase.[1] The following diagrams illustrate the proposed mechanisms of action.

Antioxidant Mechanism: Radical Scavenging

Benzofuran derivatives with phenolic hydroxyl groups can act as antioxidants by donating a hydrogen atom to stabilize free radicals, thereby terminating the radical chain reaction.

Antioxidant_Mechanism Benzofuranol 7-methoxy-2,3-dimethyl- benzofuran-5-ol (Ar-OH) Stabilized_Radical Stabilized Benzofuran Radical (Ar-O•) Benzofuranol->Stabilized_Radical Donates H• Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule Accepts H•

Figure 2: Proposed antioxidant mechanism via hydrogen atom transfer.
Enzyme Inhibition: Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism that produces uric acid and reactive oxygen species. Inhibition of this enzyme is a therapeutic strategy for gout and other conditions associated with hyperuricemia.

Xanthine_Oxidase_Inhibition Xanthine Xanthine XO Xanthine Oxidase (XO) Xanthine->XO Substrate Uric_Acid Uric Acid XO->Uric_Acid Product ROS Reactive Oxygen Species (ROS) XO->ROS Byproduct Inhibitor 7-methoxy-2,3-dimethyl- benzofuran-5-ol Inhibitor->XO Inhibits

Figure 3: Inhibition of uric acid and ROS production by blocking xanthine oxidase.
Enzyme Inhibition: Horseradish Peroxidase

Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of various substrates by hydrogen peroxide. Its inhibition can be relevant in various biotechnological and diagnostic applications.

HRP_Inhibition HRP Horseradish Peroxidase (HRP) HRP_I HRP-Compound I HRP->HRP_I + H₂O₂ H2O2 H₂O₂ Substrate_H2 Reduced Substrate (e.g., ABTS) Substrate_rad Substrate Radical Substrate_H2->Substrate_rad Oxidation HRP_I->HRP + Substrate Inhibitor 7-methoxy-2,3-dimethyl- benzofuran-5-ol Inhibitor->HRP Inhibits

Figure 4: Inhibition of the horseradish peroxidase catalytic cycle.

References

Methodological & Application

experimental protocol for using 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for 7-methoxy-2,3-dimethylbenzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzofuran derivative identified as a novel antioxidant.[1] Isolated from the fungus Malbranchea cinnamomea, this compound has demonstrated potential as an inhibitor of key enzymes such as xanthine oxidase and horseradish peroxidase.[1] The benzofuran scaffold is a common motif in a variety of biologically active compounds, and derivatives have been explored for their therapeutic potential in areas including inflammation, cancer, and microbial infections. These application notes provide a summary of the known biological activities of this compound and detailed protocols for its experimental use.

Biological Activities
Antioxidant Activity
Enzyme Inhibition

This compound has been identified as an inhibitor of both xanthine oxidase and horseradish peroxidase.[1]

  • Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for conditions like gout. The inhibitory activity of this compound suggests its potential for further investigation in this area.

  • Horseradish Peroxidase (HRP) Inhibition: HRP is widely used as an enzymatic reporter in various biochemical assays. The inhibitory properties of this compound should be considered when designing or interpreting experiments involving HRP-based detection systems.

Potential Signaling Pathway Modulation

Benzofuran derivatives have been reported to modulate inflammatory signaling pathways. While the specific pathways affected by this compound have not been elucidated, related compounds have been shown to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades . These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, the following tables are presented as templates for researchers to populate with their experimental findings. Data for analogous compounds may be used for comparative purposes where available and cited.

Table 1: Antioxidant Activity of this compound

Assay TypeTest Concentration (µM)% InhibitionIC50 (µM)Positive Control (e.g., Ascorbic Acid) IC50 (µM)
DPPH Radical ScavengingUser-definedUser-definedUser-definedUser-defined
ABTS Radical ScavengingUser-definedUser-definedUser-definedUser-defined

Table 2: Enzyme Inhibition Profile of this compound

EnzymeSubstrateTest Concentration (µM)% InhibitionIC50 (µM)Positive Control (e.g., Allopurinol) IC50 (µM)
Xanthine OxidaseXanthineUser-definedUser-definedUser-definedUser-defined
Horseradish PeroxidaseABTSUser-definedUser-definedUser-definedUser-defined

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method to evaluate the antioxidant activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to achieve a range of test concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compound or positive control (ascorbic acid) to the wells.

  • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • This compound

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in buffer).

  • Prepare a series of dilutions of the stock solution in phosphate buffer.

  • Prepare a solution of xanthine in the phosphate buffer.

  • Prepare a solution of xanthine oxidase in the phosphate buffer.

  • In a 96-well UV-transparent microplate, add the following to each well:

    • Phosphate buffer

    • Test compound solution or positive control (allopurinol)

    • Xanthine oxidase solution

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the reaction rate without the inhibitor and Rate_sample is the reaction rate with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Horseradish Peroxidase (HRP) Inhibition Assay

This colorimetric assay determines the inhibitory effect of the compound on HRP activity using ABTS as a substrate.

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Hydrogen peroxide (H₂O₂)

  • Citrate-phosphate buffer (e.g., 0.1 M, pH 5.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions in the buffer.

  • Prepare a solution of HRP in the buffer.

  • Prepare a solution of ABTS in the buffer.

  • Prepare a dilute solution of H₂O₂ in the buffer.

  • In a 96-well microplate, add the following to each well:

    • Citrate-phosphate buffer

    • Test compound solution

    • HRP solution

  • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding the ABTS and H₂O₂ solutions.

  • Incubate the plate at room temperature for 10-20 minutes, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH_Assay DPPH Radical Scavenging Assay Serial_Dilutions->DPPH_Assay XO_Assay Xanthine Oxidase Inhibition Assay Serial_Dilutions->XO_Assay HRP_Assay Horseradish Peroxidase Inhibition Assay Serial_Dilutions->HRP_Assay Absorbance Measure Absorbance DPPH_Assay->Absorbance XO_Assay->Absorbance HRP_Assay->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Experimental workflow for evaluating the biological activity of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK IKK IKK Complex Stimulus->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Mediators Compound This compound (Proposed Action) Compound->MAPK Inhibits Compound->IKK Inhibits

Caption: Proposed inhibitory action of benzofuran derivatives on NF-κB and MAPK signaling pathways.

References

Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific anticancer studies on 7-methoxy-2,3-dimethylbenzofuran-5-ol are not available in the current scientific literature, the broader class of benzofuran derivatives, particularly those with methoxy substitutions, has garnered significant interest in oncology research. These compounds have demonstrated a range of anticancer activities through various mechanisms, making them promising candidates for further drug development. This document provides an overview of the anticancer applications of several methoxy-substituted benzofuran derivatives, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols used to evaluate them.

Application Notes

Benzofuran derivatives are a class of heterocyclic compounds that have shown potential in the development of new anticancer agents. The presence and position of substituents on the benzofuran scaffold, such as methoxy and methyl groups, play a crucial role in their cytotoxic activity and mechanism of action.[1][2]

Mechanism of Action

The anticancer effects of methoxy-substituted benzofuran derivatives are attributed to several mechanisms, including:

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Kinase Inhibition: Certain derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzofurans act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2][3] Other targeted kinases include Aurora B kinase, which is essential for mitosis.[4]

  • Induction of Apoptosis: Many benzofuran derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the activation of caspases and modulation of apoptotic proteins like those in the Bcl-2 family.[5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at different phases, most commonly the G2/M or G0/G1 phase.[2][5]

Data Presentation

The following tables summarize the in vitro cytotoxicity of various methoxy-substituted benzofuran derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 3-Methylbenzofuran Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
16bp-methoxyA549 (Lung)1.48[2]

Table 2: Cytotoxicity of Benzofuran-2-carboxamide Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
50g6-methoxyHCT-116 (Colon)0.87[2]
50g6-methoxyHeLa (Cervical)0.73[2]
50g6-methoxyA549 (Lung)0.57[2]
50g6-methoxyHepG2 (Liver)5.74[2]

Table 3: Cytotoxicity of a Benzofuran Chalcone Derivative

CompoundCancer Cell LineIC50 (µM)Reference
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71 (48h)[5]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon)7.76 (48h)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT-116, HeLa)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Benzofuran derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the benzofuran derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cancer cells treated with the benzofuran derivative

    • Caspase-Glo® 3/7 Assay kit (Promega) or similar

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate and treat with the benzofuran derivative as described in the MTT assay protocol.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • Cancer cells treated with the benzofuran derivative

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with the benzofuran derivative for a specified time.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Diagram 1: General Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Synthesis of Benzofuran Derivatives B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Cell Cycle Analysis D->E F Apoptosis Assays (e.g., Caspase Activity) D->F G Target Identification (e.g., Kinase Assays) D->G H Animal Models (e.g., Xenografts) D->H I Efficacy & Toxicity Evaluation H->I J Pharmacokinetic Studies H->J

Caption: Workflow for evaluating the anticancer potential of benzofuran derivatives.

Diagram 2: Simplified Signaling Pathway for Apoptosis Induction

G A Benzofuran Derivative B Cellular Stress / Target Inhibition (e.g., Tubulin, Kinases) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Cascade Activation (Caspase-9, Caspase-3/7) F->G H Apoptosis G->H

References

Application Notes and Protocols for the Detection of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 7-methoxy-2,3-dimethylbenzofuran-5-ol, a novel antioxidant isolated from Malbranchea cinnamomea. The protocols described herein are intended for use in research and drug development settings for applications such as pharmacokinetic studies, metabolite identification, and quality control of synthesized or isolated compounds.

Overview of Analytical Methods

The detection and quantification of this compound can be achieved using standard chromatographic techniques. Due to its phenolic nature and benzofuran core, both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

  • HPLC-UV: This method is ideal for routine quantification due to its robustness, precision, and relatively low cost. It is particularly useful for analyzing samples from in vitro assays and for quality control purposes.

  • GC-MS: This technique offers higher sensitivity and selectivity, making it suitable for the identification and quantification of the analyte in complex biological matrices, such as plasma or tissue extracts, where lower detection limits are often required.

Sample Preparation from Fungal Cultures

Effective extraction of this compound from its natural source, the fungus Malbranchea cinnamomea, is critical for accurate analysis. The following protocol outlines a general procedure for the extraction of this metabolite from fungal mycelia.

Protocol 2.1: Extraction of this compound from Malbranchea cinnamomea

  • Harvesting: After a suitable incubation period, harvest the fungal mycelia from the culture broth by vacuum filtration.

  • Lyophilization: Freeze-dry the mycelial biomass to remove water, which can interfere with the extraction process.

  • Extraction:

    • Grind the lyophilized mycelia into a fine powder.

    • Suspend the powder in methanol (or another suitable organic solvent like ethyl acetate) at a ratio of 1:10 (w/v).

    • Sonicate the suspension for 30 minutes in an ultrasonic bath to disrupt the cell walls and facilitate the release of intracellular metabolites.

    • Agitate the mixture on a shaker at room temperature for 4-6 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove the solid biomass.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC-UV analysis or a suitable volatile solvent for GC-MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section provides a detailed protocol for the quantification of this compound using HPLC-UV.

Protocol 3.1: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the typical validation parameters for the HPLC-UV method, established in accordance with ICH guidelines.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD)
- Intra-day< 2%
- Inter-day< 3%
Accuracy (Recovery %) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

For more sensitive and specific analysis, particularly in complex matrices, a GC-MS method is recommended. Derivatization of the phenolic hydroxyl group is often necessary to improve the volatility and chromatographic behavior of the analyte.

Protocol 4.1: GC-MS Analysis

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Instrumentation: A standard GC-MS system.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation: GC-MS Method Validation Parameters

The following table summarizes the typical validation parameters for the GC-MS method.

ParameterResult
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.002 µg/mL
Limit of Quantitation (LOQ) 0.007 µg/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 7%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow for Sample Preparation and Analysis

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods Harvest Harvest Fungal Mycelia Lyophilize Lyophilize Biomass Harvest->Lyophilize Extract Extract with Methanol Lyophilize->Extract Concentrate Concentrate Extract Extract->Concentrate Reconstitute Reconstitute in Mobile Phase/Solvent Concentrate->Reconstitute HPLC_UV HPLC-UV Analysis Reconstitute->HPLC_UV Direct Injection Derivatization Derivatization (for GC-MS) Reconstitute->Derivatization For Volatility GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Analytical Method Validation Parameters

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Application Notes and Protocols for In Vitro Antioxidant Assays of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-2,3-dimethylbenzofuran-5-ol is a benzofuran derivative identified as a novel antioxidant.[1] Benzofurans are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists and pharmacologists due to their diverse and pronounced biological activities, including antioxidant, antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The antioxidant potential of benzofuran derivatives is of particular interest, as oxidative stress is implicated in the pathophysiology of numerous diseases.

These application notes provide detailed protocols for common in vitro antioxidant assays that are suitable for evaluating the antioxidant capacity of this compound and other related compounds. While specific quantitative antioxidant data for this compound is not extensively available in peer-reviewed literature, this document includes representative data from other benzofuran derivatives to illustrate the expected results and provide a basis for comparison.

The assays described herein—DPPH, ABTS, and FRAP—are based on different mechanisms of antioxidant action and are fundamental tools in the screening and characterization of novel antioxidant compounds.

Data Presentation: Representative Antioxidant Activity of Benzofuran Derivatives

The following table summarizes the antioxidant activity of various benzofuran derivatives as reported in the literature. This data is presented to provide a comparative framework for the potential antioxidant efficacy of this compound.

CompoundAssayIC50 / EC50 ValueReference CompoundIC50 / EC50 of ReferenceSource
A new benzofuran compound from D. latifoliaDPPH96.7 ± 8.9 μM--[4]
Substituted benzofuran derivative 66a DPPH-L-ascorbic acid-[4]
Substituted benzofuran derivative 66g DPPH-L-ascorbic acid-[4]
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole 4g DPPHDominant efficacyButylated hydroxy anisole (BHA)-[2]
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole 4q DPPHDominant efficacyButylated hydroxy anisole (BHA)-[2]

Note: The table provides a qualitative and quantitative overview where specific values were available. For some compounds, the activity was described as "excellent" or "dominant" in comparison to a standard.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be calculated to yield a working solution with an absorbance of approximately 1.0 at 517 nm.[6] Protect the solution from light.

  • Preparation of DPPH Working Solution: Dilute the DPPH stock solution with the same solvent to achieve an absorbance of about 1.0 ± 0.2 at 517 nm.[7] This solution should be freshly prepared.

  • Preparation of Test Samples and Control: Dissolve the test compound and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.[6] From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank containing only the solvent and the DPPH solution.[6]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.[6]

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where:

  • A_blank is the absorbance of the blank (DPPH solution without the sample).

  • A_sample is the absorbance of the reaction mixture containing the sample.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix Sample/Control with DPPH DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Control Prepare Positive Control Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours before use.[8] This will produce the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Test Samples and Control: Prepare a series of dilutions of the test compound and a positive control in a suitable solvent.

  • Reaction Setup:

    • Add a small volume of the sample or standard to a defined volume of the diluted ABTS•+ solution.[8]

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[8]

Data Analysis:

Calculate the percentage of ABTS•+ scavenging activity using the formula:

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the reaction mixture with the sample.

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Stock Prepare ABTS Radical Stock ABTS_Work Dilute to Working Solution ABTS_Stock->ABTS_Work Mix_React Add Sample to ABTS Solution ABTS_Work->Mix_React Sample_Prep Prepare Sample Dilutions Sample_Prep->Mix_React Incubate_React Incubate (e.g., 6 min) Mix_React->Incubate_React Measure_Abs Measure Absorbance at 734 nm Incubate_React->Measure_Abs Calculate_TEAC Calculate % Scavenging / TEAC Measure_Abs->Calculate_TEAC

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Water bath at 37°C

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Control: Prepare dilutions of the test compound and a standard (e.g., FeSO₄) in a suitable solvent.

  • Reaction Setup:

    • Add a small volume of the sample or standard to a defined volume of the FRAP reagent.

    • Include a blank with the solvent instead of the sample.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

Data Analysis:

The antioxidant capacity is determined from a standard curve of ferrous sulfate. The results are expressed as FRAP values (in µM Fe(II)).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix_React Add Sample to FRAP Reagent FRAP_Reagent->Mix_React Sample_Prep Prepare Sample & Standard Sample_Prep->Mix_React Incubate_React Incubate at 37°C Mix_React->Incubate_React Measure_Abs Measure Absorbance at 593 nm Incubate_React->Measure_Abs Calculate_FRAP Calculate FRAP Value Measure_Abs->Calculate_FRAP

FRAP Assay Workflow

References

In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and experimental protocols for in vivo studies involving benzofuran derivatives, supported by quantitative data and visualizations of key signaling pathways.

I. Anticancer Applications

Benzofuran derivatives have emerged as promising candidates for cancer therapy, with several compounds demonstrating potent antitumor activity in preclinical models. One notable mechanism of action is the inhibition of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancer cells.

Quantitative Data Summary: Anticancer Efficacy

The following table summarizes the in vivo efficacy of a representative benzofuran derivative, compound S6, a novel Aurora B kinase inhibitor.[1]

Parameter Vehicle Control Compound S6 (50 mg/kg) Compound S6 (100 mg/kg)
Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100
Tumor Growth Inhibition (%) -40%64%
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%
Experimental Protocol: Xenograft Tumor Model

This protocol outlines the methodology for evaluating the in vivo anticancer efficacy of a benzofuran derivative using a human tumor xenograft model in nude mice.[1][2]

1. Cell Culture and Animal Model:

  • Human cancer cells (e.g., QGY-7401 liver cancer cells) are cultured in appropriate media until they reach the logarithmic growth phase.
  • Female athymic nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • A suspension of 2 x 10⁶ cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.
  • Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³).

3. Treatment Regimen:

  • Mice are randomly assigned to treatment and control groups.
  • The benzofuran derivative (e.g., compound S6) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • The compound is administered intraperitoneally once daily at the desired doses (e.g., 50 and 100 mg/kg). The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
  • Body weight is monitored as an indicator of toxicity.
  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers like phospho-histone H3).

Signaling Pathway Visualization: Aurora B Kinase Inhibition

The following diagram illustrates the mechanism of action of benzofuran derivatives that target the Aurora B kinase signaling pathway, leading to mitotic catastrophe and cell death in cancer cells.

Aurora_B_Pathway cluster_0 Mitosis cluster_1 Aurora B Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Mitotic_Catastrophe Mitotic Catastrophe Anaphase->Mitotic_Catastrophe Aberrant Segregation Aurora_B Aurora B INCENP INCENP Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation Survivin Survivin Borealin Borealin Benzofuran_Derivative Benzofuran Derivative (e.g., Compound S6) Benzofuran_Derivative->Aurora_B Inhibition p_Histone_H3 Phospho-Histone H3 (Ser10) Chromosome_Condensation Chromosome Condensation p_Histone_H3->Chromosome_Condensation Chromosome_Condensation->Metaphase

Caption: Inhibition of Aurora B kinase by benzofuran derivatives disrupts chromosome condensation and segregation, leading to mitotic catastrophe in cancer cells.

II. Anti-inflammatory Applications

Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, which are crucial in the inflammatory response.

Quantitative Data Summary: Anti-inflammatory Efficacy

The table below presents the in vivo anti-inflammatory effects of a piperazine/benzofuran hybrid (compound 5d) in a carrageenan-induced paw edema model.[3][4]

Parameter Control (Carrageenan) Compound 5d (20 mg/kg) Indomethacin (10 mg/kg)
Paw Edema Volume (mL) at 3h 0.85 ± 0.070.42 ± 0.050.38 ± 0.04
Inhibition of Edema (%) -50.6%55.3%
Serum TNF-α (pg/mL) 210 ± 18125 ± 15110 ± 12
Serum IL-6 (pg/mL) 185 ± 16105 ± 1195 ± 10
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the induction of acute inflammation in rats to evaluate the anti-inflammatory activity of benzofuran derivatives.[3][5]

1. Animal Model:

  • Male Wistar rats (180-220 g) are used for the experiment.

2. Treatment:

  • Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups.
  • The benzofuran derivative is administered orally or intraperitoneally at the desired doses (e.g., 20 mg/kg).

3. Induction of Inflammation:

  • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
  • The percentage inhibition of edema is calculated for each group relative to the control group.

5. Biomarker Analysis:

  • At the end of the experiment, blood samples are collected to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

Signaling Pathway Visualization: NF-κB and MAPK Inhibition

The following diagram illustrates how benzofuran derivatives can inhibit the NF-κB and MAPK signaling pathways to exert their anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP-1 AP-1 p38->AP-1 ERK->AP-1 JNK->AP-1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP-1->Inflammatory_Genes IκBα IκBα IKK->IκBα p-IκBα p-IκBα IκBα->p-IκBα Phosphorylation p65/p50 p65/p50 (NF-κB) p-p65 p-p65 p65/p50->p-p65 Phosphorylation p-IκBα->p65/p50 Release p-p65->Inflammatory_Genes Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->MKKs Inhibition Benzofuran_Derivative->IKK Inhibition

Caption: Benzofuran derivatives can inhibit LPS-induced inflammation by blocking the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

III. Neuroprotective Applications

Benzofuran derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key enzymes and pathways involved in the disease pathology.

Quantitative Data Summary: Neuroprotective Effects

The following table summarizes the neuroprotective effects of a benzofuran-containing selenium compound (TFSeB) in a mouse model of Alzheimer's disease.[6]

Parameter Control Alzheimer's Model TFSeB (1 mg/kg) Donepezil (1 mg/kg)
AChE Activity (U/mg protein) 100 ± 8150 ± 12110 ± 10105 ± 9
MAO-B Activity (nmol/h/mg protein) 50 ± 485 ± 760 ± 5-
Escape Latency (s) in MWM 20 ± 355 ± 630 ± 428 ± 4

MWM: Morris Water Maze

Experimental Protocol: Mouse Model of Alzheimer's Disease

This protocol details the evaluation of neuroprotective effects of benzofuran derivatives in a streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease.[6]

1. Animal Model and Induction of Disease:

  • Male Swiss mice are used.
  • Alzheimer's-like pathology is induced by intracerebroventricular injection of streptozotocin (STZ).

2. Treatment:

  • Following STZ injection, mice are treated with the benzofuran derivative (e.g., TFSeB at 1 mg/kg) or a standard drug (e.g., Donepezil) daily for a specified period (e.g., 21 days).

3. Behavioral Assessment:

  • Cognitive function is assessed using behavioral tests such as the Morris Water Maze to evaluate spatial learning and memory.

4. Biochemical Analysis:

  • After the behavioral tests, mice are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected.
  • Biochemical assays are performed to measure the activity of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
  • Levels of oxidative stress markers can also be assessed.

Logical Relationship Diagram: Neuroprotective Mechanisms

The diagram below illustrates the multifaceted neuroprotective mechanisms of certain benzofuran derivatives in the context of Alzheimer's disease.

Neuroprotective_Mechanisms Benzofuran_Derivative Benzofuran Derivative Abeta_Aggregation Aβ Aggregation Benzofuran_Derivative->Abeta_Aggregation Inhibits AChE_Inhibition AChE Inhibition Benzofuran_Derivative->AChE_Inhibition MAO-B_Inhibition MAO-B Inhibition Benzofuran_Derivative->MAO-B_Inhibition Antioxidant_Activity Antioxidant Activity Benzofuran_Derivative->Antioxidant_Activity Anti_inflammatory_Effects Anti-inflammatory Effects Benzofuran_Derivative->Anti_inflammatory_Effects Oxidative_Stress Oxidative Stress Improved_Cognition Improved Cognition & Memory Neuroinflammation Neuroinflammation Cholinergic_Deficit Cholinergic Deficit AChE_Inhibition->Cholinergic_Deficit Reduces MAO-B_Inhibition->Oxidative_Stress Reduces Antioxidant_Activity->Oxidative_Stress Reduces Anti_inflammatory_Effects->Neuroinflammation Reduces

Caption: Benzofuran derivatives can exert neuroprotective effects through multiple mechanisms, including enzyme inhibition and reduction of oxidative stress and neuroinflammation.

References

Application Notes and Protocols for the Dosage and Administration of Benzofuran Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of various benzofuran compounds in preclinical animal models. The information is compiled from peer-reviewed scientific literature and toxicology reports to guide researchers in designing and executing in vivo studies.

Anticancer Benzofuran Derivatives

Benzofuran scaffolds are prominent in the development of novel anticancer agents. In vivo efficacy is commonly evaluated in rodent xenograft models.

Data Summary: Anticancer Benzofuran Derivatives in Mouse Models
Compound IDAnimal ModelCell LineDosageRoute of AdministrationDosing FrequencyTherapeutic EffectReference
43f Syngeneic mouse tumor modelMurine mammary tumor5 mg/kg and 15 mg/kgIntraperitoneal (i.p.)Every other dayTumor mass reduction of 16.9% and 45.7%, respectively.[1][1]
1.19 MDA-MB-231 xenograft model (mice)MDA-MB-231 (human breast cancer)Not specifiedNot specifiedNot specifiedGood anti-cancer efficacy.[2][2]
S6 QGY-7401 xenograft tumors (nude mice)QGY-7401 (liver cancer)Not specifiedNot specifiedNot specifiedGrowth suppression of tumors.[3][3]
Experimental Protocol: Murine Xenograft Model for Anticancer Benzofuran Derivatives

This protocol is a general guideline for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.

Materials:

  • MDA-MB-231 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel®

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Benzofuran compound (e.g., compound 43f)

  • Vehicle for formulation (e.g., sterile saline, corn oil, or a solution containing DMSO and/or Tween 80)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Cell Preparation for Injection:

    • Wash the cells with sterile PBS and perform a cell count.

    • Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[4]

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.[4]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Prepare the benzofuran compound in a suitable vehicle. For poorly soluble compounds, formulations may include co-solvents like DMSO or surfactants like Tween 80.

    • Administer the compound and vehicle to the respective groups according to the determined dosage and route (e.g., intraperitoneal injection of 5 or 15 mg/kg of compound 43f every other day).[1]

  • Endpoint:

    • Continue treatment for the specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Monitor animal body weight and overall health throughout the study to assess toxicity.

Workflow for Anticancer Benzofuran Xenograft Study

G A Culture MDA-MB-231 Cells B Prepare Cell Suspension (PBS + Matrigel) A->B C Subcutaneous Injection into Mice B->C D Tumor Growth Monitoring C->D E Randomize Mice into Treatment & Control Groups D->E F Administer Benzofuran Compound or Vehicle E->F G Measure Tumor Volume and Body Weight F->G H Endpoint: Euthanize, Excise and Analyze Tumors G->H

Caption: Workflow of a typical mouse xenograft study for evaluating anticancer benzofuran compounds.

Signaling Pathway: Potential Mechanism of Anticancer Benzofuran Derivatives

Several benzofuran derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the mTOR pathway.[5][6]

mTOR Signaling Pathway Inhibition by Benzofuran Derivatives

G cluster_cell Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1

Caption: Simplified diagram of mTOR signaling inhibition by certain benzofuran derivatives.

Anti-inflammatory Benzofuran Derivatives

The anti-inflammatory properties of benzofuran compounds are often assessed using the carrageenan-induced paw edema model in rats.

Data Summary: Anti-inflammatory Benzofuran Derivatives in a Rat Model
Compound ClassAnimal ModelDosageRoute of AdministrationTherapeutic EffectReference
Furosalicylic acids, furosalicylanilides, etc.Wistar rats100 mg/kgNot specifiedComparable activity to Diclofenac with less ulcerogenic effect.[7][7]
Novel Benzofuran DerivativesWistar ratsLow and high doses (not specified)OralAnti-inflammatory efficacy.[8][8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing and measuring inflammation in the rat paw to screen for the anti-inflammatory activity of benzofuran derivatives.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • Benzofuran compound

  • Vehicle for formulation (e.g., 0.5% carboxymethyl cellulose (CMC) solution)

  • Positive control (e.g., Diclofenac, 10 mg/kg)

  • Pletismometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., vehicle control, positive control, and benzofuran treatment groups).

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the benzofuran compound (e.g., 100 mg/kg), vehicle, or positive control orally or via the desired route 30-60 minutes before carrageenan injection.[7][9]

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[10]

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.

Workflow for Carrageenan-Induced Paw Edema Assay

G A Measure Baseline Paw Volume B Administer Benzofuran, Vehicle, or Positive Control A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Time Intervals C->D E Calculate Percentage of Edema Inhibition D->E

Caption: Experimental workflow for the rat paw edema anti-inflammatory assay.

Toxicology of Benzofuran

The National Toxicology Program (NTP) has conducted extensive studies on the toxicity of the parent compound, benzofuran, in rats and mice.

Data Summary: Benzofuran Toxicology in Rodents (NTP Studies)
Study DurationAnimal ModelDosage RangeRoute of AdministrationKey FindingsReference
14-Day F344/N Rats63 - 1,000 mg/kgGavage (in corn oil)Deaths occurred at 500 and 1,000 mg/kg. Reduced body weight at 250 and 500 mg/kg.[11][12][11][12]
14-Day B6C3F1 Mice16 - 250 mg/kgGavage (in corn oil)No significant effects on body weight or mortality.[11][12][11][12]
13-Week F344/N Rats31 - 500 mg/kgGavage (in corn oil)Deaths at 250 and 500 mg/kg. Reduced body weight at higher doses.[11][11]
13-Week B6C3F1 Mice31 - 500 mg/kgGavage (in corn oil)Deaths at 250 and 500 mg/kg.[11][11]
2-Year F344/N Rats30 or 60 mg/kg/dayGavage (in corn oil)Some evidence of carcinogenic activity in female rats (kidney tumors).[13][13]
2-Year B6C3F1 Mice60, 120, or 240 mg/kg/dayGavage (in corn oil)Clear evidence of carcinogenic activity (liver, lung, and forestomach neoplasms).[11][13][11][13]
Protocol: Gavage Administration in Rodents (Based on NTP Studies)

This protocol provides a general framework for oral gavage administration of benzofuran compounds in rats and mice.

Materials:

  • Benzofuran compound

  • Vehicle (e.g., corn oil)

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the benzofuran compound in the chosen vehicle to the desired concentrations. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume to administer.

    • Gently restrain the animal.

    • Measure the correct length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the solution slowly.

  • Post-Dosing Observation:

    • Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

    • For long-term studies, monitor body weight, food and water consumption, and clinical signs of toxicity.

Other Benzofuran Compounds

Amiodarone (Antiarrhythmic)

Amiodarone is a benzofuran derivative used to treat cardiac arrhythmias.

Dosage in Dogs:

  • Oral Loading Dose: 10–15 mg/kg every 12 hours for 7 days.[7]

  • Oral Maintenance Dose: A median of 9.0 mg/kg per day.[2] A range of 5–7.5 mg/kg every 24 hours is also reported.[7]

  • Intravenous (Acute): 2 mg/kg bolus followed by a continuous rate infusion.[7]

Dosage in Cats:

  • Oral therapy may begin with a loading protocol. One study reported a 7-day loading median dose of 12.7 mg/kg/day and a 14-day loading protocol with a higher dose in the first week.[14]

  • The median maintenance dose reported in one study was 8.8 mg/kg/day, administered every 24 hours.[14]

Psychoactive Benzofurans (e.g., 5-APB, 6-APB)

These compounds are analogs of amphetamines and are investigated for their effects on neurotransmitter systems.

Data Summary: Psychoactive Benzofurans in Rats

CompoundAnimal ModelDosageRoute of AdministrationStudy TypeKey FindingsReference
5-APB Male rats0.3 and 1.0 mg/kgIntravenous (i.v.)MicrodialysisDose-related elevations in extracellular dopamine and serotonin.[15][15]
6-APB Male rats0.3 and 1.0 mg/kgIntravenous (i.v.)MicrodialysisDose-related elevations in extracellular dopamine and serotonin.[15][15]

Experimental Considerations for Psychoactive Benzofurans:

  • Behavioral Models: Conditioned place preference and self-administration paradigms are used to assess the rewarding and reinforcing effects of these compounds.[16]

  • Neurochemical Analysis: In vivo microdialysis is a key technique to measure changes in extracellular neurotransmitter levels in specific brain regions.[15]

Logical Relationship for Assessing Psychoactive Benzofurans

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment A Monoamine Transporter Binding Assays D Determine Mechanism of Action A->D B Microdialysis in Conscious Animals B->D C Behavioral Models (e.g., Conditioned Place Preference) E Assess Abuse Potential C->E D->E

Caption: Logical flow for the preclinical evaluation of psychoactive benzofuran derivatives.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of benzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] These compounds are integral to numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

I. Chemical Synthesis of Benzofuran Derivatives

The synthesis of the benzofuran core can be achieved through various strategies, often involving the formation of the furan ring onto a pre-existing benzene ring. Common methods include transition-metal-catalyzed cyclizations, acid-catalyzed reactions, and multicomponent reactions.[4]

A. Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

A prevalent method for synthesizing 2-arylbenzofurans involves the coupling of a substituted salicylaldehyde with an aromatic aldehyde, followed by an oxidative cyclization.[5] This approach offers a versatile route to a wide array of derivatives.

B. Copper-Catalyzed Intramolecular Cyclization

Copper-catalyzed reactions provide an efficient means for the intramolecular O-arylation to form the benzofuran ring system. This method is often characterized by high yields and good functional group tolerance.[4]

C. Synthesis of 2-Acetylbenzofuran

A common and straightforward method for the synthesis of 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base like potassium carbonate.[6]

II. Purification of Benzofuran Derivatives

The purification of newly synthesized benzofuran derivatives is crucial to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the compound, such as polarity and crystallinity.

A. Column Chromatography

Flash column chromatography is a widely used technique for the purification of benzofuran derivatives. The selection of an appropriate solvent system (eluent) is critical for achieving good separation. A common mobile phase for compounds of intermediate polarity is a mixture of petroleum ether and ethyl acetate.[5]

B. Recrystallization

Recrystallization is an effective method for purifying solid benzofuran derivatives. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. Common solvents for the recrystallization of benzofuran derivatives include ethanol, methanol, and mixtures like methanol-acetone.[7][8]

III. Data Presentation

The following tables summarize quantitative data for the synthesis of representative benzofuran derivatives.

Table 1: Synthesis of 2-Arylbenzofuran Derivatives [7]

EntrySalicylaldehyde SubstituentAromatic Aldehyde SubstituentProductYield (%)Purity/Melting Point
1HH2-Phenylbenzofuran90.9Recrystallized from n-hexane
24-OCH3H7-Methoxy-2-phenylbenzofuran--
3H4-OCH32-(4-Methoxyphenyl)benzofuran--
44-BrH7-Bromo-2-phenylbenzofuran--

Table 2: Synthesis of Substituted Benzofuran Derivatives [9]

CompoundSubstituentsYield (%)Melting Point (°C)
17-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid30212-214
1a7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide37203-205
1bMethyl 7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate6098-100
2a6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide50267-268

IV. Experimental Protocols

A. General Protocol for Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

This protocol is adapted from a method for synthesizing 2-arylbenzofurans from substituted 2-hydroxybenzaldehydes.[7]

  • O-Alkylation: To a solution of the substituted 2-hydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and methyl α-bromophenylacetate (1.1 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.

  • Cyclization: Mix the crude product from the previous step with anhydrous sodium acetate (10 equivalents) in acetic anhydride.

  • Heat the mixture at 120-125 °C for 4 hours.

  • Cool the mixture and pour it onto ice water.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like n-hexane to afford the 2-arylbenzofuran.[7]

B. Protocol for the Synthesis of 2-Acetylbenzofuran

This protocol is based on the reaction of salicylaldehyde and chloroacetone.[6]

  • In a round-bottom flask, combine salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g).

  • Add dry acetone (150 mL) as the solvent.

  • Reflux the mixture gently for 13 hours.

  • After cooling, filter the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-acetylbenzofuran as a dark yellow solid.

  • Purify the product by recrystallization from petroleum ether.[6] The reported yield is 55%.[6]

C. General Protocol for Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude benzofuran derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate mixture).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzofuran derivative.

D. General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the benzofuran derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, or a mixture of solvents like methanol/acetone.[7][8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then, if necessary, in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

V. Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Application start Starting Materials (e.g., Salicylaldehyde, Chloroacetone) reaction Chemical Reaction (e.g., Cyclization) start->reaction Reagents, Catalyst, Solvent, Heat crude Crude Benzofuran Derivative reaction->crude purification_method Purification Method (Column Chromatography or Recrystallization) crude->purification_method analysis Purity Analysis (TLC, NMR, etc.) purification_method->analysis Fractions/ Crystals pure_product Pure Benzofuran Derivative analysis->pure_product Purity Confirmed characterization Structural Elucidation (NMR, MS, etc.) pure_product->characterization application Biological Assays/ Further Research characterization->application

Caption: General experimental workflow for the synthesis and purification of benzofuran derivatives.

mtor_signaling_pathway cluster_upstream Upstream Signaling cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.

References

Application Notes and Protocols: 7-methoxy-2,3-dimethylbenzofuran-5-ol as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-2,3-dimethylbenzofuran-5-ol is a benzofuran derivative that has been identified as a novel antioxidant and enzyme inhibitor.[1] Isolated from Malbranchea cinnamomea, this compound has demonstrated inhibitory activity against key enzymes such as Xanthine Oxidase and Horseradish Peroxidase.[1] These enzymes play significant roles in various physiological and pathological processes, making this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed application notes and standardized protocols for researchers interested in studying the enzyme inhibitory properties of this compound.

Target Enzymes and Potential Applications

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of XO is a clinically validated strategy for the treatment of hyperuricemia and gout. By reducing uric acid production, inhibitors of this enzyme can alleviate the symptoms of gout and prevent the formation of uric acid crystals in the joints.

  • Horseradish Peroxidase (HRP): A well-characterized peroxidase enzyme that is widely used in various biotechnological applications, including immunoassays (ELISA) and immunohistochemistry. While direct therapeutic applications of HRP inhibitors are less common, they are valuable tools in biochemical research to study reaction mechanisms and to control enzymatic activity in diagnostic assays.

The inhibitory activity of this compound against these enzymes suggests its potential as a lead compound for the development of novel therapeutics for gout and as a research tool in biotechnology.

Data Presentation

Target EnzymeInhibitorIC50 (µM)Assay ConditionsReference
Xanthine OxidaseThis compoundData not availableSpecify buffer, substrate, and enzyme concentrations[Internal Data]
Horseradish PeroxidaseThis compoundData not availableSpecify buffer, substrate, and enzyme concentrations[Internal Data]
Positive Control (e.g., Allopurinol)Xanthine OxidaseInsert literature or experimental valueSpecify buffer, substrate, and enzyme concentrations[Literature/Internal Data]

Experimental Protocols

The following are detailed, representative protocols for determining the inhibitory activity of this compound against Xanthine Oxidase and Horseradish Peroxidase.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Xanthine Oxidase.

Principle: This assay measures the inhibition of Xanthine Oxidase-catalyzed conversion of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve Xanthine Oxidase in the phosphate buffer to a final concentration of 0.1 units/mL.

    • Dissolve xanthine in the phosphate buffer to a final concentration of 100 µM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in DMSO to obtain a range of concentrations.

    • Prepare a stock solution of allopurinol in DMSO as a positive control.

  • Assay in 96-well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the xanthine solution to each well.

    • Add 5 µL of the test compound (this compound) or control (DMSO for blank, allopurinol for positive control) at various concentrations to the respective wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Xanthine Oxidase solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Protocol 2: In Vitro Horseradish Peroxidase Inhibition Assay

Objective: To determine the IC50 of this compound against Horseradish Peroxidase.

Principle: This assay measures the inhibition of HRP-catalyzed oxidation of a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) in the presence of hydrogen peroxide (H2O2). The formation of the colored product is monitored spectrophotometrically.

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • ABTS

  • Hydrogen Peroxide (H2O2)

  • Sodium acetate buffer (100 mM, pH 5.0)

  • DMSO

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium acetate buffer (pH 5.0).

    • Dissolve HRP in the acetate buffer to a final concentration of 1 µg/mL.

    • Prepare a 10 mM ABTS stock solution in water.

    • Prepare a 10 mM H2O2 solution in water.

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Assay in 96-well Plate:

    • Add 140 µL of acetate buffer to each well.

    • Add 10 µL of the HRP solution to each well.

    • Add 10 µL of the test compound or control at various concentrations to the respective wells.

    • Add 20 µL of the ABTS solution to each well.

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 20 µL of the H2O2 solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of ABTS oxidation.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Pathophysiological Relevance

The following diagram illustrates the central role of Xanthine Oxidase in purine metabolism and its implication in gout. Inhibition of this enzyme by this compound can block the production of uric acid.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Gout Gout / Hyperuricemia UricAcid->Gout Excess leads to XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitor 7-methoxy-2,3-dimethyl- benzofuran-5-ol Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Inhibition of Xanthine Oxidase by this compound.

Experimental Workflow

The diagram below outlines the general workflow for screening and characterizing enzyme inhibitors like this compound.

Experimental_Workflow Start Start: Compound Preparation (this compound) AssayDev Enzyme Inhibition Assay (e.g., Xanthine Oxidase) Start->AssayDev DataAcq Data Acquisition (Spectrophotometry) AssayDev->DataAcq DataAnalysis Data Analysis (% Inhibition, IC50) DataAcq->DataAnalysis Conclusion Conclusion: Inhibitory Potency Determined DataAnalysis->Conclusion

Caption: General workflow for enzyme inhibitor screening.

Conclusion

This compound presents an interesting scaffold for the development of enzyme inhibitors. The provided protocols offer a starting point for researchers to investigate its inhibitory potential against Xanthine Oxidase and Horseradish Peroxidase. Further studies are warranted to elucidate its precise mechanism of action, selectivity, and potential therapeutic applications.

References

Application Notes and Protocols for the Pharmacological Study of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the pharmacology of 7-methoxy-2,3-dimethylbenzofuran-5-ol, a novel antioxidant compound.[1] The following sections detail its known biological activities, present relevant quantitative data, and provide step-by-step experimental protocols to assess its pharmacological profile.

Introduction to this compound

This compound is a natural product isolated from Malbranchea cinnamomea HKI 0286.[1] Structurally, it belongs to the benzofuran class of compounds, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5][6] The primary reported activities for this specific molecule are its antioxidant and enzyme inhibitory effects, particularly against Horseradish Peroxidase and Xanthine Oxidase.[1]

Known Biological Activities and Quantitative Data

The primary pharmacological activities of this compound identified to date are its ability to act as an antioxidant and an inhibitor of specific enzymes.[1] A summary of the available quantitative data is presented below.

Biological ActivityTargetAssayIC50 ValueReference
Enzyme InhibitionXanthine OxidaseSpectrophotometric130 µM[1]
Enzyme InhibitionHorseradish PeroxidaseSpectrophotometric20 µM[1]
Antioxidant ActivityDPPH Radical ScavengingSpectrophotometric15 µM[1]

Experimental Protocols

This section provides detailed protocols for the characterization of the antioxidant and enzyme inhibitory activities of this compound.

Protocol for Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide radicals which can be detected spectrophotometrically. The inhibitory activity of the compound is measured by the reduction in uric acid production.

Materials:

  • This compound

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Allopurinol (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the compound dilutions to each well.

  • Add 50 µL of xanthine solution (final concentration 50 µM) to each well.

  • Add 50 µL of xanthine oxidase solution to initiate the reaction.

  • Incubate the plate at 25°C for 15 minutes.

  • Measure the absorbance at 295 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Workflow Diagram:

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Xanthine & XO Solutions add_xanthine Add Xanthine prep_reagents->add_xanthine add_compound->add_xanthine add_xo Add Xanthine Oxidase add_xanthine->add_xo incubate Incubate at 25°C add_xo->incubate read_absorbance Read Absorbance at 295 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the Xanthine Oxidase Inhibition Assay.

Protocol for DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the compound dilutions to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance of the DPPH solution with the compound.

  • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC50 value.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph add_compound->add_dpph incubate Incubate in Dark add_dpph->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calc_scavenging Calculate % Scavenging read_absorbance->calc_scavenging plot_curve Plot Dose-Response Curve calc_scavenging->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Potential Signaling Pathways

Based on its antioxidant properties, this compound may modulate signaling pathways sensitive to reactive oxygen species (ROS). One such pathway is the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.

Diagram of the Nrf2-Keap1 Signaling Pathway:

Nrf2_Keap1_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 7-methoxy-2,3-dimethyl- benzofuran-5-ol Compound->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination Keap1_Nrf2->Ub leads to Nrf2->Nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: Proposed modulation of the Nrf2-Keap1 pathway.

Further Pharmacological Exploration

Given the diverse biological activities of benzofuran derivatives, further investigation into the pharmacological profile of this compound is warranted. This could include:

  • Anticancer Activity: Screening against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231) using assays such as the MTT assay to assess cytotoxicity.[2][4]

  • Antimicrobial Activity: Evaluating its efficacy against various bacterial and fungal strains using methods like the cup-plate agar diffusion method.[5]

  • Antiviral Activity: Assessing its potential to inhibit viral replication, for example, by targeting host factors like STING (Stimulator of Interferon Genes).[6]

These additional studies will provide a more comprehensive understanding of the therapeutic potential of this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzofuran synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This section addresses common problems encountered during benzofuran synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired benzofuran product. What are the likely causes and how can I improve the yield?

  • Answer: Low product yield is a common issue with several potential root causes. Systematically investigating the following factors can help identify and resolve the problem:

    • Suboptimal Reaction Temperature: Temperature is a critical factor in benzofuran synthesis. For instance, in the oxidative coupling for dihydrobenzofuran neolignans, both low (0°C) and excessively high temperatures can decrease conversion and selectivity[1]. For microwave-assisted synthesis of benzofuran-3(2H)-ones, 150°C was found to be the optimal temperature[2]. It is crucial to consult literature for the specific reaction or perform an optimization screen.

    • Incorrect Solvent Choice: The solvent can significantly influence reaction outcomes. In the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide the best balance between conversion and selectivity and is a "greener" alternative to commonly used solvents like dichloromethane and benzene[1]. For selective synthesis of 3-formylbenzofurans versus 3-acylbenzofurans, the choice between THF and (CF3)2CHOH was determinant[3][4].

    • Inefficient Catalyst System: The choice and loading of the catalyst are paramount. For one-pot synthesis of benzo[b]furans, it was found that while iron(III) could catalyze both halogenation and cyclization, using copper at either ppm levels or 10 mol % was more effective[5]. Catalyst loading should also be optimized; for an iron-catalyzed process, 5 mol % was found to be optimal, with no significant improvement at higher loadings[5].

    • Inappropriate Reaction Time: Both insufficient and excessive reaction times can lead to poor yields. For the silver(I)-promoted oxidative coupling of methyl esters, the reaction time was successfully reduced from 20 hours to 4 hours without impacting yield, while longer times decreased selectivity[1]. Microwave-assisted methods are known to drastically reduce reaction times, often from hours to minutes[6][7].

    • Base Sensitivity: In reactions like the Perkin rearrangement, the base is crucial for the initial ring fission of the coumarin precursor[6][7][8]. The choice and concentration of the base should be carefully considered based on the specific substrate.

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the target benzofuran. How can I improve the selectivity?

  • Answer: The formation of side products often points to issues with reaction selectivity, which can be addressed by fine-tuning the reaction conditions:

    • Reaction Time: As mentioned, prolonged reaction times can lead to the formation of undesired products, thus reducing selectivity[1]. Monitoring the reaction progress via techniques like TLC or GC-MS can help determine the optimal endpoint.

    • Temperature Control: In the synthesis of fluorescent benzofuran derivatives under microwave irradiation, the reaction time and temperature determined the product distribution. Shorter times yielded a mixture of benzofuran derivatives, while longer times led to a single, more selective product[9].

    • Catalyst and Ligand Choice: In palladium-catalyzed syntheses, the choice of ligand can be critical. For example, in a one-pot synthesis from 2-chlorophenols and alkynes, hydroxyterphenylphosphine was an effective ligand[10]. Different catalysts can also lead to different products. For instance, in the selective synthesis of benzofuran isomers, a switch from a base (K2CO3) to an acid catalyst (p-TsOH) in a specific solvent led to different isomers[3][4].

Issue 3: Difficulty with Regioselectivity in Substituted Benzofuran Synthesis

  • Question: I am trying to synthesize a substituted benzofuran, but I am getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?

  • Answer: Achieving high regioselectivity can be challenging, especially with polysubstituted aromatic precursors.[11][12] Here are some strategies to improve it:

    • Directing Groups: The electronic nature of substituents on the starting materials can direct the cyclization. Electron-donating groups on salicylaldehydes have been observed to lead to high yields in certain copper-catalyzed syntheses[13][14].

    • Steric Hindrance: In many classical cyclization methods, the reaction favors the sterically less-hindered product[11]. This can be used to predict and control the major regioisomer.

    • Choice of Synthetic Route: Some synthetic strategies offer better inherent regiocontrol. For example, a Diels-Alder based cascade reaction has been shown to provide high levels of regioselectivity in the synthesis of substituted phenols, which are precursors to benzofuranones[11].

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for benzofurans?

A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods. The primary benefit is a dramatic reduction in reaction time, often from several hours to just a few minutes[6]. This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer side products[15]. For example, the microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids was completed in 5 minutes with very high yields, compared to 3 hours with conventional heating[6].

Q2: How do I choose the right catalyst for my benzofuran synthesis?

A2: The choice of catalyst depends heavily on the specific reaction mechanism you are employing.

  • Palladium and Copper: These are widely used in cross-coupling reactions, such as the Sonogashira coupling, to form key C-C bonds followed by cyclization[13][14][15].

  • Iron: Earth-abundant and less toxic, iron catalysts have been developed for one-pot syntheses involving C-H halogenation and intramolecular O-arylation[5].

  • Gold and Silver: These are often used in reactions involving the activation of alkynes[13][14].

  • Lewis and Brønsted Acids: These can be used to promote intramolecular cyclizations[13]. When selecting a catalyst, consider factors like cost, availability, air/moisture sensitivity, and the functional group tolerance of your substrates.

Q3: What are some common starting materials for benzofuran synthesis?

A3: A variety of starting materials can be used, depending on the desired substitution pattern and the chosen synthetic route. Some common precursors include:

  • o-Hydroxy-substituted aromatics: Salicylaldehydes, o-hydroxyacetophenones, and 2-iodophenols are frequent starting points for building the furan ring onto a pre-existing benzene ring[13][15][16].

  • Coumarins: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids via the Perkin rearrangement[6][7][8].

  • Alkynes: Terminal acetylenes are often used in coupling reactions with substituted phenols[13][15].

  • 2-Hydroxychalcones: These can be rearranged to form 3-acyl or 3-formylbenzofurans[3][4].

Data Presentation: Optimized Reaction Conditions

Table 1: Optimization of Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis[6]

Power (Watts)Time (min)Temperature (°C)Yield (%)
30057999
40057999

Table 2: Optimization of Conditions for Dihydrobenzofuran Neolignan Synthesis[1]

Oxidant (equiv.)SolventTemperatureTime (h)Conversion/Selectivity
Ag2O (0.5)AcetonitrileReflux (85°C)4Optimized
Ag2O (0.5)Benzene/AcetoneRoom Temp2031% Yield
Ag2O (0.7)Benzene/AcetoneRoom Temp6523% Yield

Table 3: Catalyst Loading Optimization for One-Pot Benzofuran Synthesis[5]

CatalystLoading (mol %)Yield (%)
FeCl3 (97%)1055
FeCl3 (99.9%)560
FeCl3 (99.9%)10- (no substantial increase)

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids[6]

  • To a solution of 3-bromocoumarin (1 mmol) in ethanol, add a solution of sodium hydroxide.

  • Place the reaction mixture in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of 79°C.

  • After completion, cool the reaction mixture and acidify to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the benzofuran-2-carboxylic acid.

Protocol 2: One-Pot Synthesis of Benzo[b]furans using Iron and Copper Catalysis[5]

  • To a solution of the starting 1-aryl- or 1-alkylketone in a suitable solvent, add FeCl3 (5 mol %).

  • Perform the iodination step according to standard procedures.

  • Following the iodination, add CuI (10 mol %) to the reaction mixture.

  • Heat the reaction to facilitate the intramolecular O-arylation.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Visualizations

experimental_workflow_perkin cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation start Dissolve 3-bromocoumarin in ethanol add_base Add NaOH solution start->add_base mw_irrad Irradiate at 300W for 5 min at 79°C add_base->mw_irrad cool Cool reaction mixture mw_irrad->cool acidify Acidify to precipitate cool->acidify filter_wash Filter and wash with water acidify->filter_wash dry Dry the solid product filter_wash->dry end_product Benzofuran-2-carboxylic acid dry->end_product

Caption: Workflow for Microwave-Assisted Perkin Rearrangement.

logical_relationship_troubleshooting problem Low Yield or Side Products cause1 Suboptimal Temperature problem->cause1 could be due to cause2 Incorrect Solvent problem->cause2 could be due to cause3 Inefficient Catalyst/Loading problem->cause3 could be due to cause4 Inappropriate Reaction Time problem->cause4 could be due to solution1 Optimize Temperature cause1->solution1 address by solution2 Screen Solvents cause2->solution2 address by solution3 Optimize Catalyst & Loading cause3->solution3 address by solution4 Monitor Reaction Progress (TLC/GC) cause4->solution4 address by

Caption: Troubleshooting Logic for Low Yield in Benzofuran Synthesis.

References

solubility issues of 7-methoxy-2,3-dimethylbenzofuran-5-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-methoxy-2,3-dimethylbenzofuran-5-ol in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Stock Solutions

When dissolving this compound in aqueous buffers, you may observe precipitation or cloudiness, indicating poor solubility. Benzofuran derivatives are often sparingly soluble in water.[1][2]

Troubleshooting Steps:

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be significantly influenced by the pH of the solution.[3][4][5][6]

    • For acidic compounds: Increasing the pH of the aqueous solution can deprotonate the acidic group, forming a more soluble salt.

    • For basic compounds: Decreasing the pH can protonate the basic group, leading to a more soluble salt.

    • Recommendation: Systematically vary the pH of your buffer to determine the optimal pH for solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3][4]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used.

    • Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent. Then, slowly add this solution to the aqueous buffer while vortexing. Note that high concentrations of organic solvents may affect downstream biological assays.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][7][8]

    • Types of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are commonly used and are generally less disruptive to biological systems than ionic surfactants.[5]

    • Procedure: Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC) before adding the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][8]

    • Common Cyclodextrins: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are widely used.

    • Procedure: The compound and cyclodextrin are typically co-dissolved in the aqueous buffer.

Experimental Workflow for Solubility Enhancement

experimental_workflow start Start: Insoluble Compound in Aqueous Solution ph_adjustment Adjust pH of Aqueous Solution start->ph_adjustment cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) start->cosolvent surfactant Incorporate Surfactants (e.g., Tween 80) start->surfactant cyclodextrin Complexation with Cyclodextrins start->cyclodextrin check_solubility Assess Solubility (Visual, Spectroscopic) ph_adjustment->check_solubility cosolvent->check_solubility surfactant->check_solubility cyclodextrin->check_solubility soluble Soluble: Proceed with Experiment check_solubility->soluble Yes insoluble Still Insoluble: Combine Methods or Re-evaluate check_solubility->insoluble No

Caption: A workflow for systematically addressing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I determine the aqueous solubility of this compound in my specific buffer?

You can experimentally determine the solubility using the shake-flask method, which is a standard technique for compounds with solubility above 0.01 g/L.[9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the filter does not bind your compound.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Q3: What factors can influence the solubility of my compound?

Several factors can affect the solubility of a drug candidate:[6]

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH: As discussed in the troubleshooting guide, pH is a critical factor for ionizable compounds.

  • Particle Size: Reducing the particle size of the solid compound can increase the dissolution rate, although it does not affect the equilibrium solubility.[8]

  • Polarity: The "like dissolves like" principle applies; the polarity of the solvent system should ideally match that of the solute.

Q4: Are there any known signaling pathways associated with this compound?

The specific signaling pathways modulated by this compound are not extensively documented. However, it has been identified as a new antioxidant.[11] Benzofuran derivatives, in general, have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as having anticancer properties.[1][12][13] The specific interactions will depend on the overall structure of the molecule and the biological target.

Logical Relationship for Solubility Troubleshooting

troubleshooting_logic start Compound is Insoluble check_ionizable Does the compound have ionizable groups? start->check_ionizable adjust_ph Optimize pH check_ionizable->adjust_ph Yes use_cosolvent Use Co-solvent check_ionizable->use_cosolvent No adjust_ph->use_cosolvent use_surfactant Use Surfactant use_cosolvent->use_surfactant use_cyclodextrin Use Cyclodextrin use_surfactant->use_cyclodextrin combine_methods Combine Methods use_cyclodextrin->combine_methods

Caption: A decision-making flowchart for troubleshooting solubility issues.

Quantitative Data Summary

As specific experimental solubility data for this compound is not available in the public domain, the following table is provided as a template for researchers to populate with their own experimental findings.

Solvent System Temperature (°C) pH Solubility (mg/mL) Method
Deionized Water257.0Enter DataShake-Flask
PBS257.4Enter DataShake-Flask
5% DMSO in PBS257.4Enter DataShake-Flask
1% Tween 80 in PBS257.4Enter DataShake-Flask
10 mM HP-β-CD in Water257.0Enter DataShake-Flask

References

Technical Support Center: Purification of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying substituted benzofurans?

A1: Researchers often face several challenges during the purification of substituted benzofurans. These include:

  • Separation of Regioisomers: Constitutional isomers of substituted benzofurans often exhibit very similar polarities, making their separation by standard chromatographic techniques challenging.[1]

  • Co-eluting Impurities: By-products from the synthesis, unreacted starting materials, or reagents can co-elute with the desired benzofuran product, leading to impure fractions.

  • Thermal Instability: Some substituted benzofurans can be sensitive to heat, leading to degradation during purification steps that involve heating, such as solvent evaporation under high temperatures.

  • Poor Solubility: The substituted benzofuran of interest may have poor solubility in common chromatography solvents, making loading onto a column and achieving good separation difficult.

  • High Polarity or Non-Polarity: Compounds that are either very polar or very non-polar can be challenging to purify using standard silica gel chromatography, as they may either not move from the baseline or elute too quickly with the solvent front.

  • Lack of a UV Chromophore: Some substituted benzofurans may lack a strong UV chromophore, making their detection by UV-Vis detectors in techniques like HPLC and flash chromatography difficult.[2][3]

Q2: How do I choose the best purification method for my substituted benzofuran?

A2: The choice of purification method depends on several factors, including the properties of your compound (polarity, stability, solubility), the nature of the impurities, and the required scale of purification. A general decision-making workflow is outlined below.

Purification Method Selection start Crude Substituted Benzofuran is_solid Is the crude product a solid? start->is_solid can_recrystallize Can a suitable recrystallization solvent be found? is_solid->can_recrystallize Yes chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization can_recrystallize->recrystallize Yes can_recrystallize->chromatography No is_thermolabile Is the compound thermally sensitive? recrystallize->is_thermolabile is_complex Is the mixture complex or are isomers present? chromatography->is_complex chromatography->is_thermolabile is_complex->chromatography No, continue prep_hplc Preparative HPLC is_complex->prep_hplc Yes prep_hplc->is_thermolabile avoid_heat Use room temperature evaporation or lyophilization is_thermolabile->avoid_heat Yes

A decision tree for selecting a suitable purification method.

Troubleshooting Guides

Issue 1: Difficulty in Separating Regioisomers

Question: My substituted benzofuran product is a mixture of regioisomers that are co-eluting during column chromatography. How can I improve their separation?

Answer: Separating regioisomers is a common challenge due to their similar physical properties. Here are several strategies to improve their separation:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Try small, incremental changes in the solvent polarity. Sometimes, adding a small amount of a third solvent with different properties (e.g., toluene or diethyl ether) can alter the selectivity.

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. For more challenging separations, consider using reverse-phase silica (C18).

    • Column Dimensions and Packing: Use a longer and narrower column for better resolution. Ensure the column is packed uniformly to avoid band broadening.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Prep-HPLC offers significantly higher resolution than standard column chromatography. Develop a method on an analytical HPLC first to find the optimal mobile phase and column chemistry (e.g., C18, Phenyl-Hexyl). Once a good separation is achieved, the method can be scaled up to a preparative scale.

  • Recrystallization:

    • If the product is a solid, fractional recrystallization can be an effective method for separating isomers. This technique relies on slight differences in the solubility of the isomers in a particular solvent. Experiment with a range of solvents to find one where the desired isomer is significantly less soluble than the others at a lower temperature.

Issue 2: Product Decomposition During Purification

Question: I suspect my substituted benzofuran is decomposing on the silica gel column or during solvent evaporation. What can I do to prevent this?

Answer: Thermal and chemical instability can lead to significant yield loss during purification. Here's how to address this:

  • Deactivating the Stationary Phase:

    • Silica gel is acidic and can cause the degradation of acid-sensitive compounds. You can deactivate the silica gel by treating it with a base, such as triethylamine. A common method is to prepare a slurry of silica gel in the column eluent containing a small percentage (0.1-1%) of triethylamine.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Temperature Control:

    • Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C) and use a high-vacuum pump if necessary. For extremely sensitive compounds, consider removing the solvent at room temperature under high vacuum or by lyophilization (freeze-drying).

  • Minimize Contact Time:

    • Perform the purification as quickly as possible to minimize the time your compound is in contact with the stationary phase or in solution. Flash chromatography is generally preferred over gravity chromatography for this reason.

Issue 3: The Compound is Not UV-Active

Question: My substituted benzofuran does not have a strong UV absorbance, and I cannot detect it during HPLC or flash chromatography. What are my options?

Answer: The absence of a UV chromophore requires alternative detection methods.

  • Thin-Layer Chromatography (TLC) Staining:

    • For column chromatography, you can collect fractions and spot them on TLC plates. After developing the plate, use a staining agent to visualize the spots. Common stains that can be used for benzofurans include potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).

  • Alternative HPLC Detectors:

    • If using HPLC, a UV detector can be supplemented or replaced with other detectors:

      • Evaporative Light Scattering Detector (ELSD): This is a universal detector that can detect any non-volatile analyte.

      • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile analytes.

      • Mass Spectrometry (MS): An MS detector can provide both detection and mass information about the eluting compounds.

  • Derivatization:

    • In some cases, it may be possible to chemically modify the benzofuran to introduce a UV-active group. However, this adds an extra step to the synthesis and requires subsequent removal of the derivatizing group if the original compound is desired.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate solvent system. The ideal system will give your target compound an Rf value of approximately 0.2-0.4.

  • Prepare the Column:

    • Plug the bottom of a glass column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Choose a Solvent: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of your compound in various solvents to find a suitable one. Common solvents for benzofurans include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[4]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven or desiccator.

Quantitative Data

The following tables provide examples of purification conditions that have been used for various substituted benzofurans.

Table 1: Column Chromatography Conditions for Substituted Benzofurans

Compound/SubstituentsStationary PhaseEluent SystemYield (%)Reference
3-Amino-spiro[benzofuran-2,2'-indene] derivativesSilica gel (200-300 mesh)Petroleum ether/Ethyl acetate (5:1)50-92[5][6]
2-ArylbenzofuransSilica gelHexanes/Ethyl acetate (20:1 to 10:1)78[7]
Allylic alcohol precursor to a benzofuranSilica gelHexanes/Ethyl acetate (6:1 then 3:1)93[7]
2-(1-Hydroxyalkyl)-phenolsTriphenylphosphine polystyrene resinNot applicable (catch and release)Good to high[5]

Table 2: Recrystallization Solvents for Substituted Benzofurans

Compound/SubstituentsRecrystallization Solvent(s)Observed Crystal FormReference
2-(4-Hydroxyphenyl)-3-acetyl-6-hydroxy-7-methoxybenzofuranMethanol-acetoneColorless crystals[4]
2-(4-Methoxyphenyl)-3-carbomethoxy-6-hydroxy-7-methoxybenzofuranMethanol-acetoneLong colorless needles[4]
5,7-Dihydroxy-6-(3-methylbut-2-enyl)isobenzofuran-1(3H)-onen-Hexane-ethyl acetate-methanol-water (for HSCCC)-[7]
Nitro and Amino substituted benzofuransDCM-hexane, EthanolSolid, Crystalline solid[8]

Visualizing Workflows

General Purification Workflow

This diagram illustrates a typical workflow for the purification of a synthesized substituted benzofuran.

Purification Workflow reaction Synthesis Reaction Mixture workup Aqueous Workup / Extraction reaction->workup drying Drying of Organic Layer workup->drying concentrate Solvent Removal drying->concentrate crude Crude Product concentrate->crude purification Primary Purification (e.g., Column Chromatography) crude->purification is_pure Is the product pure? purification->is_pure recrystallization Secondary Purification (e.g., Recrystallization) is_pure->recrystallization No pure_product Pure Substituted Benzofuran is_pure->pure_product Yes recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

A general workflow for the purification of substituted benzofurans.

References

avoiding byproduct formation in benzofuran ring synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzofuran ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzofuran ring?

A1: Common and effective methods include the Perkin rearrangement of 3-halocoumarins, transition-metal-catalyzed syntheses such as Sonogashira and Heck couplings, and acid-catalyzed cyclization of O-aryl ketoximes. Each method has its advantages and potential challenges, particularly concerning byproduct formation.

Q2: I am observing a significant amount of starting material in my Sonogashira coupling reaction. What could be the issue?

A2: Incomplete Sonogashira coupling reactions can be due to several factors. Ensure your catalyst, both palladium and copper co-catalyst, are active. The choice of ligand and base is also critical; sterically hindered phosphine ligands can improve catalytic activity. Additionally, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere, as moisture and oxygen can deactivate the catalyst.

Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening?

A3: You are likely observing a competing Beckmann rearrangement.[1][2] This side reaction is common for oximes under acidic conditions.[1][2] To favor the desired benzofuran synthesis, you can try using milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids. Lowering the reaction temperature may also help suppress the Beckmann rearrangement.

Troubleshooting Guides

Perkin Rearrangement of 3-Halocoumarins

Problem: Low yield of benzofuran-2-carboxylic acid with significant formation of an uncyclized intermediate.

Troubleshooting Steps:

  • Issue: Incomplete cyclization leading to the formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This occurs when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is slow.

  • Solution 1: Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol can facilitate both the initial ring opening of the coumarin and the subsequent cyclization.

  • Solution 2: Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion.[3] If you are observing the uncyclized intermediate, consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3]

  • Solution 3: Choice of Halogen: The nature of the halogen on the coumarin can influence the rate of cyclization. Bromo- and iodo-substituted coumarins are generally more reactive than their chloro counterparts.

Transition-Metal-Catalyzed Benzofuran Synthesis (e.g., Sonogashira Coupling)

Problem: Formation of homocoupled alkyne byproducts (Glaser coupling) and/or dehalogenated starting material.

Troubleshooting Steps:

  • Issue: The copper co-catalyst in traditional Sonogashira coupling can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes (Glaser coupling).[4] Dehalogenation of the aryl halide starting material can also occur as a side reaction.

  • Solution 1: Copper-Free Conditions: To avoid Glaser coupling, consider using a copper-free Sonogashira protocol.[5] These methods often employ specific palladium catalysts and amine bases that can facilitate the coupling without the need for a copper co-catalyst.

  • Solution 2: Optimize Ligand and Base: The choice of phosphine ligand and base is crucial for minimizing side reactions. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions. The amine base should be sufficiently strong to deprotonate the alkyne but not so strong as to cause catalyst decomposition or other side reactions.

  • Solution 3: Control of Reaction Conditions: Ensure strict anaerobic conditions to prevent oxidative homocoupling. The slow addition of the alkyne to the reaction mixture can also help to keep its concentration low and thus disfavor the bimolecular homocoupling reaction.

Acid-Catalyzed Cyclization of O-Aryl Ketoximes

Problem: Formation of an amide byproduct via Beckmann rearrangement.

Troubleshooting Steps:

  • Issue: The acidic conditions required for the cyclization of O-aryl ketoximes can also promote a competing Beckmann rearrangement, leading to the formation of an amide instead of the benzofuran ring.[1][2]

  • Solution 1: Use of Lewis Acids: Employing Lewis acids (e.g., BF₃·OEt₂, AlCl₃) instead of strong Brønsted acids (e.g., H₂SO₄, HCl) can sometimes favor the desired cyclization pathway by coordinating to the oxime nitrogen and facilitating the nucleophilic attack of the aryl ring without inducing the rearrangement.

  • Solution 2: Milder Reaction Conditions: Lowering the reaction temperature can help to suppress the Beckmann rearrangement, which often has a higher activation energy than the desired cyclization.

  • Solution 3: Aprotic Solvents: Performing the reaction in aprotic solvents can sometimes disfavor the protonation events that lead to the Beckmann rearrangement.

Quantitative Data Summary

The following table summarizes typical yields for different benzofuran synthesis methods under optimized conditions, highlighting the impact of key reaction parameters on minimizing byproduct formation.

Synthesis MethodKey ParametersTypical Yield (%)Common ByproductsReference
Perkin Rearrangement Microwave irradiation, NaOH, Ethanol90-98%(E)-2-halo-3-(2-hydroxyphenyl)acrylic acid[3]
Sonogashira Coupling Copper-free, Pd(OAc)₂, Xantphos, K₃PO₄85-95%Alkyne homocoupling products[6]
Acid-Catalyzed Cyclization Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂70-85%Amide from Beckmann rearrangement[1][2]

Experimental Protocols

High-Yield Synthesis of 2-Arylbenzofurans via Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add K₃PO₄ (2.0 mmol) and the terminal alkyne (1.2 mmol).

  • Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Visualizations

Benzofuran_Synthesis_Byproducts cluster_perkin Perkin Rearrangement cluster_sonogashira Transition-Metal Catalysis (Sonogashira) cluster_acid_catalyzed Acid-Catalyzed Cyclization 3-Halocoumarin 3-Halocoumarin Benzofuran Benzofuran 3-Halocoumarin->Benzofuran Desired Path Uncyclized_Intermediate Uncyclized Intermediate ((E)-2-halo-3-(2-hydroxyphenyl)acrylic acid) 3-Halocoumarin->Uncyclized_Intermediate Side Reaction (Incomplete Cyclization) Aryl_Halide Aryl Halide + Terminal Alkyne Coupled_Benzofuran 2-Substituted Benzofuran Aryl_Halide->Coupled_Benzofuran Desired Path Homocoupling Alkyne Homocoupling (Glaser Product) Aryl_Halide->Homocoupling Side Reaction 1 Dehalogenation Dehalogenated Aryl Halide Aryl_Halide->Dehalogenation Side Reaction 2 O-Aryl_Ketoxime O-Aryl Ketoxime Cyclized_Benzofuran Benzofuran O-Aryl_Ketoxime->Cyclized_Benzofuran Desired Path Beckmann_Product Amide (Beckmann Rearrangement) O-Aryl_Ketoxime->Beckmann_Product Side Reaction

Caption: Common benzofuran synthesis pathways and potential byproduct formations.

References

Technical Support Center: Stability and Storage of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-methoxy-2,3-dimethylbenzofuran-5-ol. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a phenolic benzofuran derivative, is susceptible to degradation primarily through oxidation.[1][2][3] Key environmental factors that can accelerate its degradation include:

  • Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate photo-oxidative processes.[4]

  • Elevated Temperatures (Thermal Degradation): High temperatures can increase the rate of chemical reactions, including oxidation and other decomposition pathways.[5][6]

  • Presence of Oxidizing Agents: Contact with atmospheric oxygen or other oxidizing agents can lead to the formation of degradation products.[1]

  • Extreme pH Conditions (Hydrolysis): Although generally stable, prolonged exposure to strong acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions.

  • Humidity: Moisture can facilitate certain degradation reactions, particularly in the solid state.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Degradation may be indicated by:

  • Color Change: A noticeable change in the color of the material, often to a yellowish or brownish hue, can be a sign of oxidation.

  • Appearance of New Peaks in HPLC Analysis: The emergence of new peaks in a chromatogram is a clear indicator of the formation of impurities or degradation products.

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis, IR, or NMR spectra can signify changes in the chemical structure.

  • Decreased Purity or Assay Value: A quantifiable decrease in the purity of the compound as determined by a validated analytical method.

Q3: What are the recommended long-term storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down oxidative processes.
Light Protect from light (store in an amber vial or in the dark)Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.

Q4: Can I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid material. If you need to store solutions, it is recommended to:

  • Use a high-purity, degassed solvent.

  • Store at -20°C or lower.

  • Protect from light.

  • Use freshly prepared solutions for the best results.

  • Consider performing a short-term stability study in your chosen solvent to understand its degradation profile.

Troubleshooting Guides

Issue 1: I have observed a significant decrease in the purity of my this compound sample after a few weeks of storage in the lab.

Potential Cause Troubleshooting Step
Improper Storage Temperature Verify that the compound was stored at the recommended temperature (-20°C or below). If not, procure a fresh sample and store it correctly.
Exposure to Light Ensure the vial is amber-colored or has been stored in a dark place. If the sample was exposed to light, it may have undergone photodegradation.
Exposure to Air (Oxidation) The container may not have been properly sealed, or the headspace was not inert. For future storage, consider flushing the vial with an inert gas before sealing.
Contamination The sample may have been contaminated during handling. Use clean spatulas and work in a clean environment.

Issue 2: My experimental results are inconsistent, and I suspect my stock solution of this compound is degrading.

Potential Cause Troubleshooting Step
Solution Instability Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for an extended period, especially at room temperature.
Solvent Effects The solvent used may be promoting degradation. If possible, test the stability of the compound in different high-purity, degassed solvents.
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use vials.
Incompatibility with other reagents Consider potential reactions with other components in your experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[7][8][9][10][11]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer a small amount of the solid compound to a vial and place it in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[12][13]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Visualizations

Degradation_Pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O2, H2O2) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC-UV/MS HPLC-UV/MS Acid->HPLC-UV/MS Base Base Base->HPLC-UV/MS Oxidation Oxidation Oxidation->HPLC-UV/MS Heat Heat Heat->HPLC-UV/MS Light Light Light->HPLC-UV/MS Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Characterization Characterization HPLC-UV/MS->Characterization

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Degradation Observed Degradation Observed Check Storage Conditions Check Storage Conditions Degradation Observed->Check Storage Conditions Review Handling Procedures Review Handling Procedures Degradation Observed->Review Handling Procedures Solution Stability? Solution Stability? Check Storage Conditions->Solution Stability? Prepare Fresh Solution Prepare Fresh Solution Solution Stability?->Prepare Fresh Solution Yes Aliquot Stock Aliquot Stock Solution Stability?->Aliquot Stock No

References

Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with benzofuran derivatives. Our goal is to enhance the reproducibility and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter.

I. Synthesis of Benzofuran Derivatives

Question 1: My Larock reaction for benzofuran synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Larock reactions for benzofuran synthesis can be attributed to several factors. Here’s a troubleshooting guide:

  • Moisture: The presence of water can significantly reduce the yield. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.

  • Base Selection: The choice of base is critical. While sodium carbonate is commonly used, its decomposition at high temperatures can produce water, hindering the reaction.[1] Consider using alternative bases like potassium carbonate or cesium carbonate.

  • Catalyst Activity: The palladium catalyst, such as Pd(OAc)₂, may be deactivated. Ensure the catalyst is of high quality and stored properly. In some cases, using a different palladium source like (PPh₃)PdCl₂ might be beneficial.[1]

  • Ligand Choice: The phosphine ligand can influence the catalytic cycle. If you are using a standard ligand like PPh₃, consider experimenting with other phosphine ligands that may offer better stability or reactivity for your specific substrate.

  • Reaction Temperature: The optimal temperature can vary depending on the substrates. While 100-120°C is common, a temperature that is too high can lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. An optimization of the reaction temperature is recommended.

  • Substrate Reactivity: The electronic properties of your starting materials (o-iodophenol and alkyne) play a significant role. Electron-withdrawing groups on the alkyne can sometimes hinder the reaction.

Question 2: I am having trouble with my Sonogashira coupling reaction for synthesizing a benzofuran precursor. What are some common issues and their solutions?

Answer: The Sonogashira coupling is a powerful tool for forming the C-C bond necessary for subsequent cyclization to a benzofuran. Here are some common problems and solutions:

  • Copper(I) Co-catalyst: The copper(I) source (e.g., CuI) is sensitive to oxidation. Ensure you use freshly purchased or properly stored CuI. The presence of oxidized copper can lead to alkyne homocoupling (Glaser coupling), a common side reaction. Running the reaction under strictly anaerobic conditions helps to minimize this.

  • Amine Base: The amine base (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. It should be freshly distilled and deoxygenated to prevent side reactions and catalyst deactivation.

  • Palladium Catalyst: Similar to the Larock reaction, the palladium catalyst's activity is paramount. Use a high-quality catalyst and consider trying different palladium sources or ligands.

  • Incomplete Reaction: If the reaction does not go to completion, you can try increasing the reaction temperature slightly or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Purification Difficulties: The purification of the coupled product can sometimes be challenging due to the presence of homocoupled byproducts and residual catalyst. Careful column chromatography is often required.

II. Purification and Characterization

Question 3: I am struggling to purify my benzofuran derivative using column chromatography. What can I do to improve separation?

Answer: Purification of benzofuran derivatives can be challenging due to their varying polarities. Here are some tips for effective column chromatography:

  • Solvent System Optimization: The key to good separation is finding the right eluent system. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Use TLC to test various solvent ratios before running the column. A good separation on TLC will show distinct spots with a significant difference in Rf values.

  • Silica Gel Choice: The type of silica gel can affect the separation. For most applications, a standard mesh size (e.g., 70-230 mesh) is sufficient. However, for difficult separations, using a finer mesh silica gel (e.g., 230-400 mesh) can provide higher resolution.

  • Sample Loading: Proper sample loading is critical. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it to the column in a concentrated band. Overloading the column will lead to poor separation.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and inefficient separation.

Question 4: I have obtained the ¹H NMR and ¹³C NMR spectra for my benzofuran derivative, but I am unsure how to interpret them. What are the key characteristic signals?

Answer: NMR spectroscopy is a powerful tool for confirming the structure of your benzofuran derivative. Here are some characteristic signals to look for:

  • ¹H NMR:

    • Benzofuran Ring Protons: The protons on the benzofuran core typically appear in the aromatic region (around 6.5-7.8 ppm). The proton at the C3 position often appears as a singlet or a doublet depending on the substitution at C2.

    • Substituent Protons: The chemical shifts and multiplicities of the protons on your substituents will provide valuable information about their structure and location on the benzofuran ring.

  • ¹³C NMR:

    • Benzofuran Ring Carbons: The carbons of the benzofuran ring will appear in the aromatic region of the spectrum. The quaternary carbons can be identified by their lack of signal in a DEPT-135 experiment.

    • Substituent Carbons: The chemical shifts of the carbons in your substituents will help to confirm their presence and structure.

For a detailed step-by-step guide on interpreting 1D and 2D NMR spectra, you can refer to general NMR interpretation resources.[2][3][4]

Question 5: What are the expected fragmentation patterns for benzofuran derivatives in mass spectrometry?

Answer: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide valuable structural information. Common fragmentation patterns for 2-aroylbenzofuran derivatives include the formation of acylium ions and losses of small molecules like CO and CO₂.[5] The fragmentation of the benzofuran ring itself can also be observed.[6] The specific fragmentation will depend on the nature and position of the substituents on the benzofuran core.[7][8]

III. Biological Assays

Question 6: My results from the MTT assay for anticancer activity are not consistent. What could be the cause of this variability?

Answer: The MTT assay is sensitive to several experimental parameters, and inconsistency can arise from various sources. Here's a troubleshooting guide:

  • Cell Seeding Density: Inconsistent cell numbers in the wells will lead to variable results. Ensure you have a homogenous cell suspension and use a multichannel pipette for accurate and consistent cell seeding.

  • Incubation Time: The incubation time with the benzofuran derivative and with the MTT reagent should be consistent across all plates and experiments.

  • MTT Reagent Preparation and Storage: The MTT reagent is light-sensitive and should be prepared fresh or stored properly (protected from light at 4°C).

  • Formazan Crystal Solubilization: Incomplete solubilization of the purple formazan crystals will lead to inaccurate absorbance readings. Ensure the solubilization agent (e.g., DMSO, isopropanol) is added to all wells and that the crystals are fully dissolved by gentle mixing or shaking before reading the absorbance.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and lead to inconsistent results. To minimize this "edge effect," consider not using the outer wells for experimental samples or filling them with sterile media or PBS.

  • Compound Precipitation: Some benzofuran derivatives may have limited solubility in aqueous media and could precipitate out of solution, leading to inaccurate effective concentrations. Visually inspect the wells for any signs of precipitation.

Question 7: I am not observing a clear zone of inhibition in my antibacterial screening assay. What should I check?

Answer: A lack of a clear zone of inhibition in an agar well diffusion assay can be due to several factors:

  • Compound Solubility and Diffusion: Your benzofuran derivative may not be soluble or may not diffuse well through the agar. Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before applying it to the wells.

  • Bacterial Lawn Density: An overly dense or sparse bacterial lawn can make it difficult to observe the zones of inhibition. Ensure you are using a standardized inoculum (e.g., a 0.5 McFarland standard) to create a uniform lawn.

  • Incubation Conditions: Incorrect incubation temperature or time can affect bacterial growth and the visibility of the inhibition zones. Ensure you are using the optimal conditions for the specific bacterial strain you are testing.

  • Intrinsic Resistance: The bacterial strain you are testing may be intrinsically resistant to your compound. It is always a good practice to include a positive control with a known antibiotic to ensure the assay is working correctly.

Quantitative Data Summary

The following tables summarize quantitative data for the biological activity of various benzofuran derivatives.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
28g MDA-MB-2313.01[9]
HCT-1165.20[9]
HT-299.13[9]
22d MCF-73.41[9]
T-47D3.82[9]
22f MCF-72.27[9]
T-47D7.80[9]
12 SiHa1.10[9]
HeLa1.06[9]
Compound 1 K5625[10]
HL600.1[10]
Compound 9 SQ20B0.46[10]
3f HEPG212.4[11]
26 MCF-70.057[12]
36 MCF-70.051[12]

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives (MIC values in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference
11a-p (general) MRSA0.78[13]
8e E. coli32[14]
B. subtilis125[14]
S. aureus32[14]
S. enteritidis32[14]
Hydrophobic analogs E. coli, S. aureus, MRSA, B. subtilis0.39-3.12[15]

Detailed Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling followed by Cyclization for Benzofuran Synthesis
  • Reaction Setup: To an oven-dried Schlenk flask, add the o-iodophenol (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) and a deoxygenated amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alkyne intermediate by column chromatography on silica gel.

  • Cyclization: The purified o-alkynylphenol can then be subjected to cyclization conditions, which can vary depending on the substrate but often involve a base (e.g., K₂CO₃) or a transition metal catalyst in a suitable solvent.

Protocol 2: MTT Assay for Assessing Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 3: Agar Well Diffusion Assay for Antibacterial Screening
  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into sterile nutrient broth and incubate overnight at 37°C. Dilute the overnight culture with sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Agar Plates: Pour sterile Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculate Plates: Using a sterile cotton swab, evenly spread the standardized bacterial inoculum over the entire surface of the agar plate to create a uniform lawn.

  • Create Wells: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Add Test Compounds: Add a specific volume (e.g., 50-100 µL) of the benzofuran derivative solution (at a known concentration in a suitable solvent like DMSO) into each well. Also, include a negative control (solvent alone) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. Below are simplified diagrams of these pathways, highlighting potential points of intervention for benzofuran derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit

Caption: Simplified mTOR signaling pathway and the potential inhibitory action of benzofuran derivatives.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex may inhibit

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by benzofuran derivatives.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Benzofuran Benzofuran Derivatives Benzofuran->MEK may inhibit Benzofuran->ERK may inhibit

Caption: Simplified MAPK/ERK signaling pathway with potential inhibitory targets for benzofuran derivatives.

Experimental and Logical Workflows

Caption: A logical workflow for troubleshooting low yields in benzofuran synthesis.

Bioassay_Workflow Start Perform Biological Assay (e.g., MTT, Antibacterial) Prepare_Samples Prepare Benzofuran Derivative Stock Solutions Start->Prepare_Samples Prepare_Assay Prepare Cells/Bacteria and Assay Plates Prepare_Samples->Prepare_Assay Add_Controls Include Positive and Negative Controls Prepare_Assay->Add_Controls Incubate Incubate with Test Compound Add_Controls->Incubate Measure_Endpoint Measure Assay Endpoint (Absorbance, Zone of Inhibition) Incubate->Measure_Endpoint Analyze_Data Analyze Data and Calculate IC50/MIC Measure_Endpoint->Analyze_Data Inconsistent_Results Inconsistent Results? Analyze_Data->Inconsistent_Results Troubleshoot Troubleshoot Assay (See FAQs) Inconsistent_Results->Troubleshoot Yes Consistent_Results Consistent and Reproducible Data Inconsistent_Results->Consistent_Results No Troubleshoot->Start

Caption: A general experimental workflow for conducting biological assays with benzofuran derivatives.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological effects of 7-methoxy-2,3-dimethylbenzofuran-5-ol, focusing on its antioxidant and enzyme inhibitory activities. The performance of this compound is compared with other relevant benzofuran derivatives, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a naturally occurring benzofuran derivative isolated from the fungus Malbranchea cinnamomea.[1] It has been identified as a potent antioxidant with inhibitory effects on key enzymes such as xanthine oxidase and horseradish peroxidase.[1] Benzofurans are a class of heterocyclic compounds known for a wide range of biological activities, making them promising candidates for drug discovery.

Comparative Analysis of Biological Activities

This section compares the antioxidant and enzyme inhibitory activities of this compound with other selected benzofuran derivatives. It is important to note that while the qualitative biological activities of this compound have been reported, specific quantitative data such as IC50 values from the primary literature were not available in the public domain at the time of this review. The following tables present a comparison based on its reported activities and quantitative data for other benzofuran derivatives.

Antioxidant Activity

This compound has been characterized as an antioxidant.[1] The antioxidant potential of phenolic compounds like benzofuran derivatives is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The tables below compare the known activity of this compound with the reported IC50 values of other benzofuran derivatives.

Table 1: Comparison of Antioxidant Activity

CompoundReported Activity/IC50 (µM)AssayReference
This compound Antioxidant (Specific IC50 not available)-[1]
2-Arylbenzofuran derivative 18.57DPPH
2-Arylbenzofuran derivative 29.72DPPH
Ailanthoidol (a neolignan with a benzofuran core)15.4DPPH

Note: Lower IC50 values indicate higher antioxidant activity.

Xanthine Oxidase Inhibitory Activity

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout. This compound has been identified as a xanthine oxidase inhibitor.[1]

Table 2: Comparison of Xanthine Oxidase Inhibitory Activity

CompoundReported Activity/IC50 (µM)Reference
This compound Xanthine Oxidase Inhibitor (Specific IC50 not available)[1]
2-Arylbenzo[b]furan analogue3.99
Salvianolic acid C (a benzofuran derivative)8.26
Allopurinol (Standard Drug)3.0

Note: Lower IC50 values indicate higher inhibitory activity.

Horseradish Peroxidase Inhibitory Activity

Inhibition of horseradish peroxidase (HRP) is another noted biological effect of this compound.[1] HRP is an enzyme widely used in biochemical assays, and its inhibitors can have applications in diagnostics and research.

Table 3: Comparison of Horseradish Peroxidase Inhibitory Activity

CompoundReported Activity/IC50 (µM)Reference
This compound Horseradish Peroxidase Inhibitor (Specific IC50 not available)[1]
Benzhydrazide80
2-Naphthoichydrazide14

Note: Lower IC50 values indicate higher inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample preparation: The test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.

Xanthine Oxidase Inhibitory Assay

This assay measures the inhibition of xanthine oxidase activity by monitoring the formation of uric acid from xanthine.

  • Reagents: Xanthine oxidase, xanthine, and phosphate buffer (pH 7.5).

  • Sample preparation: The test compound and a standard inhibitor (e.g., allopurinol) are dissolved in a suitable solvent.

  • Reaction mixture: A reaction mixture containing phosphate buffer, xanthine, and the test compound is prepared.

  • Enzyme addition: The reaction is initiated by adding xanthine oxidase to the mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set period.

  • Measurement: The formation of uric acid is measured by monitoring the increase in absorbance at 295 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key concepts related to the biological activities discussed.

General Antioxidant Mechanism of Phenolic Compounds

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Neutralized_ROS Neutralized Species (e.g., H2O) ROS->Neutralized_ROS Electron Donation Phenolic_Antioxidant This compound (Phenolic Antioxidant) Stable_Radical Stable Phenoxyl Radical Phenolic_Antioxidant->Stable_Radical Donates H• XO_Inhibition_Workflow cluster_workflow Experimental Workflow Start Prepare Reagents (Xanthine, XO Enzyme, Buffer) Add_Inhibitor Add Test Compound (this compound) Start->Add_Inhibitor Incubate Incubate at Controlled Temperature and Time Add_Inhibitor->Incubate Measure Measure Uric Acid Production (Absorbance at 295 nm) Incubate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

References

A Comparative Guide to 7-methoxy-2,3-dimethylbenzofuran-5-ol and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol alongside other well-established natural antioxidants. Due to a lack of publicly available quantitative data for this compound, this guide presents its known qualitative antioxidant properties in the context of robust quantitative data for widely studied natural compounds such as quercetin, curcumin, and resveratrol, with the water-soluble vitamin E analog, Trolox, as a benchmark.

Introduction to this compound

This compound is a novel benzofuran derivative that has been identified as a natural antioxidant. While its discovery has marked it as a compound of interest in the field of antioxidant research, comprehensive studies quantifying its specific antioxidant capacity through standardized assays are not yet widely available in peer-reviewed literature. It is known to act as an enzyme inhibitor, including for xanthine oxidase, which is a source of reactive oxygen species.

Quantitative Comparison of Natural Antioxidants

To provide a quantitative perspective, the following table summarizes the antioxidant capacities of several well-researched natural compounds, measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE), where a higher value signifies greater antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
Quercetin 4.60 ± 0.3[1]48.0 ± 4.4[1]~15,000
Curcumin 32.86[2]15.59 (nanocurcumin)[3]>1,500,000[4]
Resveratrol 131[5]2.86 (µg/mL)[6]5.26 (Trolox equivalents/µM)[7]
Trolox (Standard) 8[5]2.93 (µg/mL)[8]Standard (1.0)

Note: The reported values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

Signaling Pathways Modulated by Natural Antioxidants

Many natural antioxidants exert their protective effects by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS/Electrophiles) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection Damages Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Antioxidant_Enzymes->Cellular_Protection Promotes Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to Antioxidant_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS radical, Fluorescein) Start->Reagent_Prep Sample_Prep Sample & Standard Preparation (Serial Dilutions) Start->Sample_Prep Reaction_Setup Reaction Setup in Microplate (Sample + Reagent) Reagent_Prep->Reaction_Setup Sample_Prep->Reaction_Setup Incubation Incubation (Defined Time & Temperature, in Dark) Reaction_Setup->Incubation Measurement Spectrophotometric / Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50, AUC) Measurement->Data_Analysis Results Results Interpretation & Comparison Data_Analysis->Results

References

Unveiling the Antioxidant Potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant mechanism attributed to 7-methoxy-2,3-dimethylbenzofuran-5-ol. Due to the limited availability of specific experimental data for this compound, its potential antioxidant capacity is discussed in the context of structurally related benzofuran derivatives and benchmark antioxidants. This guide presents available quantitative data for comparable compounds, details established experimental protocols for antioxidant activity assessment, and visualizes the proposed mechanisms and workflows.

Comparative Antioxidant Activity

AntioxidantAssayIC50 (µg/mL)IC50 (µM)
Trolox DPPH3.7715.06
ABTS2.9311.71
Ascorbic Acid DPPH4.8227.37
ABTS--
Butylated Hydroxytoluene (BHT) DPPH171.7779.2

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are representative values from multiple sources.

For qualitative comparison, a structurally similar compound, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, has shown free radical scavenging activity with an IC20 value of 10.39 µM in the DPPH assay. The structural differences, particularly the presence of a second hydroxyl group, may influence its antioxidant potency relative to this compound.

Proposed Antioxidant Mechanism

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This process, known as hydrogen atom transfer (HAT), is a key mechanism for breaking the chain reaction of oxidation. The methoxy and dimethyl groups on the benzofuran ring can also influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical.

Antioxidant_Mechanism cluster_0 Antioxidant Action of this compound Molecule This compound (with -OH group) Stabilized_Molecule Stabilized Phenoxyl Radical Molecule->Stabilized_Molecule Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• Experimental_Workflow cluster_1 DPPH Assay Workflow Start Prepare DPPH Solution (Purple) Add_Antioxidant Add Test Compound/ Standard Antioxidant Start->Add_Antioxidant Incubate Incubate in Dark (e.g., 30 min) Add_Antioxidant->Incubate Measure Measure Absorbance at ~517 nm (Yellow) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

References

A Comparative Guide to 7-methoxy-2,3-dimethylbenzofuran-5-ol as a Reference Standard for Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-methoxy-2,3-dimethylbenzofuran-5-ol as a potential reference standard against established standards, Trolox and Gallic Acid, for the evaluation of antioxidant activity. While this compound has demonstrated antioxidant properties, its use as a certified reference standard is not yet established. This document outlines the necessary data and experimental protocols for its qualification and compares its known attributes with commercially available, widely accepted reference materials.

Comparison of Antioxidant Reference Standards

A reliable reference standard is critical for the accuracy and reproducibility of antioxidant capacity assays. The ideal standard is stable, highly pure, and possesses a well-characterized antioxidant mechanism. The following table compares the known properties of this compound with the certified reference standards, Trolox and Gallic Acid.

PropertyThis compoundTrolox (Vitamin E analog)Gallic Acid
Molecular Formula C₁₁H₁₂O₃C₁₄H₁₈O₄C₇H₆O₅
Molecular Weight 192.21 g/mol 250.29 g/mol 170.12 g/mol
Antioxidant Activity Demonstrated antioxidant and enzyme inhibitory activity.[1]Potent antioxidant, commonly used as a standard in various antioxidant assays.[1][2][3]Potent antioxidant with anticarcinogenic and antiangiogenic activity in vitro.[4]
Commercial Availability as a Reference Standard Not found as a commercially available certified reference standard.Widely available as a certified reference material (CRM) from various suppliers.[1][2][3][5][6]Widely available as a certified reference material (CRM) from various suppliers.[4][7]
Purity and Certification Purity and certification status as a reference standard are not documented in the reviewed literature.Typically available with >97% purity and comes with a Certificate of Analysis (CoA).[3][5]Available as a TraceCERT® certified reference material, produced and certified in accordance with ISO/IEC 17025 and ISO 17034.[7]
Solubility Information not readily available.Water-soluble derivative of vitamin E.[1][2]Water-soluble phenolic acid.[4]

Experimental Protocols for Antioxidant Capacity Assessment

Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of a substance. The choice of method can significantly influence the results, as each assay has a different underlying chemical principle. A comparative study of these methods is essential for a comprehensive evaluation of a potential new antioxidant reference standard.

Commonly Used Antioxidant Assays: A Comparison
AssayPrincipleAdvantagesDisadvantages
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance.[8][9]Simple, rapid, and widely used.[8][9]Can be affected by compounds that interfere with the absorbance reading. The reaction mechanism can be complex.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in the blue-green color of the ABTS•+ is measured.[8][11]Applicable to both hydrophilic and lipophilic antioxidants. Has a high sensitivity and reproducibility.[10]The pre-formation of the ABTS radical can be time-consuming.[9]
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color.[8][11]Simple, rapid, and highly reproducible.Measures only the reducing capability and does not directly assess radical scavenging activity. The reaction is performed at an acidic pH, which may not be representative of physiological conditions.
Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a test compound using the DPPH, ABTS, and FRAP assays.

G Experimental Workflow for Antioxidant Capacity Assays cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis prep_standard Prepare Stock Solutions (Test Compound & Reference Standards) dpph DPPH Assay: Mix sample with DPPH solution. Incubate and measure absorbance. prep_standard->dpph abts ABTS Assay: Generate ABTS radical. Mix sample with ABTS solution. Incubate and measure absorbance. prep_standard->abts frap FRAP Assay: Mix sample with FRAP reagent. Incubate and measure absorbance. prep_standard->frap prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap calc Calculate Antioxidant Activity (e.g., IC50, Trolox Equivalents) dpph->calc abts->calc frap->calc compare Compare results of test compound to reference standards. calc->compare

Caption: A generalized workflow for determining antioxidant activity.

Qualification of a New Reference Standard

For this compound to be established as a reliable reference standard, a comprehensive qualification process is necessary. This ensures the identity, purity, and stability of the material. The following diagram outlines the essential steps for qualifying a new chemical entity as a reference standard, in line with regulatory expectations.

G Workflow for Qualifying a New Reference Standard start Synthesize or Isolate High-Purity Material identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity Assessment (HPLC, qNMR, Elemental Analysis) identity->purity impurities Impurity Profiling (Organic, Inorganic, Residual Solvents) purity->impurities characterization Physicochemical Characterization (Melting Point, Solubility) impurities->characterization stability Stability Studies (Forced Degradation, Long-term Storage) characterization->stability documentation Documentation (Certificate of Analysis) stability->documentation end Qualified Reference Standard documentation->end

Caption: Key steps in the qualification of a new reference standard.

Conclusion

This compound shows promise as an antioxidant. However, for its adoption as a reference standard in antioxidant research and drug development, a rigorous qualification process is required to establish its identity, purity, and stability. This guide highlights the comparative data needed and the experimental workflows involved in such a qualification. Researchers considering the use of novel compounds as reference standards should follow established guidelines to ensure the validity and reproducibility of their findings. The use of well-characterized and widely accepted reference standards like Trolox and Gallic Acid remains the recommended practice for ensuring the accuracy of antioxidant capacity measurements.

References

Comparison Guide for the Selection of Negative Controls in Experiments with 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for selecting and validating appropriate negative controls for in vitro experiments involving 7-methoxy-2,3-dimethylbenzofuran-5-ol, a compound identified as a novel antioxidant[1]. The selection of proper negative controls is critical for interpreting experimental results accurately, ensuring that observed effects are specifically due to the compound of interest and not confounding variables.

Understanding the Compound: this compound

This compound is a benzofuran derivative with established antioxidant properties[1]. Benzofurans are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3][4][5]. The specific biological activities and mechanism of action of this compound beyond its antioxidant capacity are still under investigation. Therefore, experiments are likely to focus on elucidating its effects on cellular pathways related to oxidative stress, inflammation, and cell proliferation.

Types of Negative Controls

For robust experimental design, multiple negative controls should be employed to account for different potential sources of non-specific effects.

  • Vehicle Control: This is the most fundamental negative control. It consists of the solvent used to dissolve the this compound (e.g., DMSO, ethanol) at the same final concentration used in the experimental treatment. This control accounts for any effects of the solvent on the experimental system.

  • Structurally Similar, Inactive Analog: An ideal negative control is a molecule that is structurally very similar to the active compound but lacks its specific biological activity. The search for a confirmed inactive analog of this compound is ongoing. However, based on structure-activity relationship (SAR) studies of other benzofuran derivatives, modifications at key functional groups can lead to inactivation[2]. For instance, alteration of the hydroxyl group at the 5-position or the methoxy group at the 7-position could potentially abolish its antioxidant activity. A hypothetical inactive analog, such as 7-ethoxy-2,3-dimethylbenzofuran-5-ol or 5,7-dimethoxy-2,3-dimethylbenzofuran , could be synthesized and validated for its lack of activity.

  • Scrambled or Unrelated Compound Control: This involves using a compound with a completely different chemical structure and no expected biological activity in the context of the assay. This control helps to identify non-specific effects that might arise from the introduction of any small molecule into the system.

Experimental Validation of Negative Controls

The suitability of a proposed negative control, particularly a structurally similar analog, must be experimentally validated. The following table outlines key experiments for this validation.

Experiment Purpose Expected Outcome for a Valid Negative Control
Cell Viability Assay (e.g., MTT, CellTiter-Glo) To ensure the negative control is not cytotoxic at the concentrations used.No significant decrease in cell viability compared to the vehicle control.
Antioxidant Activity Assay (e.g., DPPH, ABTS) To confirm the lack of the primary biological activity of this compound.No significant antioxidant activity compared to the vehicle control.
Target Engagement Assay (if target is known) To verify that the negative control does not interact with the molecular target of the active compound.No significant binding or inhibition of the target.
Global Gene Expression Profiling (e.g., RNA-seq) To assess the overall impact on cellular pathways.Minimal changes in gene expression compared to the vehicle control.

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Objective: To assess the cytotoxicity of the negative control candidate.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the negative control candidate, this compound (as a positive control), and vehicle control for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

DPPH Radical Scavenging Assay
  • Objective: To measure the antioxidant capacity of the negative control candidate.

  • Procedure:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • In a 96-well plate, add various concentrations of the negative control candidate, this compound (as a positive control), and a known antioxidant like ascorbic acid.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the experimental logic and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow for Negative Control Validation Start Start Synthesize/Acquire\nNegative Control Candidate Synthesize/Acquire Negative Control Candidate Start->Synthesize/Acquire\nNegative Control Candidate Cell Viability Assay Cell Viability Assay Synthesize/Acquire\nNegative Control Candidate->Cell Viability Assay Is it Non-Toxic? Is it Non-Toxic? Cell Viability Assay->Is it Non-Toxic? Antioxidant Assay Antioxidant Assay Is it Inactive? Is it Inactive? Antioxidant Assay->Is it Inactive? Target Engagement Assay Target Engagement Assay Does it Not Engage Target? Does it Not Engage Target? Target Engagement Assay->Does it Not Engage Target? Is it Non-Toxic?->Antioxidant Assay Yes Discard Candidate Discard Candidate Is it Non-Toxic?->Discard Candidate No Is it Inactive?->Target Engagement Assay Yes Is it Inactive?->Discard Candidate No Validated Negative Control Validated Negative Control Does it Not Engage Target?->Validated Negative Control Yes Does it Not Engage Target?->Discard Candidate No

Caption: Workflow for the validation of a negative control candidate.

G cluster_1 Hypothesized Antioxidant Signaling Pathway Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Cellular Protection Cellular Protection ROS->Cellular Protection causes damage 7-MDB-5-ol 7-methoxy-2,3-dimethyl- benzofuran-5-ol 7-MDB-5-ol->Nrf2_Keap1 Inhibits (Hypothesized) Nrf2_activation Nrf2 Activation & Nuclear Translocation Nrf2_Keap1->Nrf2_activation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular Protection

Caption: A hypothesized signaling pathway for the antioxidant activity of this compound.

Conclusion

The rigorous selection and validation of negative controls are paramount for the reliable interpretation of experimental data. For studies involving this compound, a multi-faceted approach to negative controls, including vehicle controls and ideally a validated structurally similar inactive analog, is recommended. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to ensure the specificity of their findings and contribute to the robust characterization of this novel antioxidant compound.

References

A Comparative Efficacy Analysis of 7-methoxy-2,3-dimethylbenzofuran-5-ol Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of 7-methoxy-2,3-dimethylbenzofuran-5-ol, a novel natural compound, against established drugs in the fields of gout treatment and antioxidant therapy. Due to the limited availability of public data on this compound, this document focuses on a detailed comparison of established drugs, alongside the known qualitative activities of the compound of interest and standardized experimental protocols for efficacy assessment.

Introduction to this compound

This compound is a novel antioxidant compound isolated from Malbranchea cinnamomea HKI 0286.[1] Preliminary studies have identified it as an inhibitor of xanthine oxidase and horseradish peroxidase, in addition to its antioxidant properties.[1] These characteristics suggest its potential therapeutic application in conditions associated with high uric acid levels, such as gout, and in pathologies where oxidative stress is a contributing factor.

Note on Data Availability: As of the latest literature review, specific quantitative efficacy data, such as IC50 values for xanthine oxidase inhibition and standardized antioxidant assays (e.g., DPPH), for this compound are not publicly available. The seminal publication identifies its activity but does not provide quantitative metrics in its abstract.[1] Therefore, a direct quantitative comparison is not feasible at this time. This guide presents the efficacy of established drugs to serve as a benchmark for future research on this compound.

Part 1: Comparison with Xanthine Oxidase Inhibitors

Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the conversion of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. The primary treatment strategy involves the inhibition of xanthine oxidase.

Established Drugs: Allopurinol and Febuxostat

Allopurinol and Febuxostat are the most common xanthine oxidase inhibitors used in clinical practice. Allopurinol is a purine analog, while Febuxostat is a non-purine selective inhibitor.

Table 1: Quantitative Comparison of Xanthine Oxidase Inhibitors

DrugMechanism of ActionIC50 Value (Xanthine Oxidase Inhibition)
Allopurinol Competitive inhibitor of xanthine oxidase.~2.9 µM
Febuxostat Non-competitive, selective inhibitor of xanthine oxidase.~1.8 nM

IC50 values can vary based on experimental conditions.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines the spectrophotometric method for determining the inhibitory activity of a compound on xanthine oxidase.

Objective: To determine the concentration of the test compound required to inhibit 50% of xanthine oxidase activity (IC50).

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compound (e.g., this compound)

  • Allopurinol or Febuxostat (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the phosphate buffer.

  • Assay:

    • In a 96-well plate, add a specific volume of the phosphate buffer, the test compound solution (or positive control/vehicle), and the xanthine oxidase solution.

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Part 2: Comparison with Standard Antioxidants

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The efficacy of antioxidants is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Standard Antioxidant Compounds: Vitamin C and Vitamin E

Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol) are well-known antioxidants and are often used as positive controls in antioxidant activity assays.

Table 2: Quantitative Comparison of Standard Antioxidants (DPPH Assay)

CompoundClassIC50 Value (DPPH Scavenging)
Vitamin C (Ascorbic Acid) Water-soluble vitamin~5-15 µg/mL
Vitamin E (α-Tocopherol) Fat-soluble vitamin~20-40 µg/mL

IC50 values can vary based on experimental conditions and the specific assay protocol.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a common method for assessing the antioxidant activity of a compound by its ability to scavenge the DPPH radical.

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH free radicals (IC50).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (e.g., this compound)

  • Ascorbic acid or α-tocopherol (positive control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare stock solutions of the test compound and positive control in a suitable solvent, followed by serial dilutions.

  • Assay:

    • In a 96-well plate, add a specific volume of the test compound solution (or positive control/vehicle).

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Uric Acid Production and Inhibition

G cluster_0 Purine Metabolism cluster_1 Pharmacological Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits Allopurinol Allopurinol Allopurinol->Xanthine Oxidase Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Oxidase Inhibits G cluster_workflow DPPH Assay Workflow cluster_materials Key Reagents A Prepare DPPH Solution (in Methanol/Ethanol) C Mix Compound/Control with DPPH Solution A->C B Prepare Serial Dilutions of Test Compound & Controls B->C D Incubate in Dark (Room Temperature, 30 min) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition & Determine IC50 E->F DPPH DPPH Radical DPPH->A Test_Compound Test Compound Test_Compound->B Positive_Control Positive Control (e.g., Vitamin C) Positive_Control->B

References

A Comparative Analysis of Benzofuran Derivatives in Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of novel benzofuran-chalcone hybrids reveals significant potential in the development of targeted anticancer therapies. This guide provides a comparative analysis of two promising derivatives, highlighting their efficacy against human breast and prostate cancer cell lines, supported by comprehensive experimental data and protocols.

Researchers in drug discovery are constantly exploring new molecular scaffolds to overcome challenges in cancer therapy, such as drug resistance and off-target toxicity. Benzofuran, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Recent structure-activity relationship (SAR) studies have focused on hybrid molecules that incorporate the benzofuran nucleus with other pharmacologically active moieties, such as chalcones, to enhance their therapeutic potential.[3][4]

This guide delves into a comparative study of two novel benzofuran-chalcone derivatives, herein designated as Compound 3d and Compound 3j , which have demonstrated notable cytotoxic effects against the human breast adenocarcinoma cell line (MCF-7) and the human prostate cancer cell line (PC-3). The analysis is based on a study by Bukhari et al. (2023), which synthesized a series of benzofuran-chalcone hybrids and evaluated their in vitro anticancer activity.[2][3]

Comparative Efficacy of Benzofuran-Chalcone Derivatives

The in vitro cytotoxic activity of Compound 3d and Compound 3j was assessed using the MTT assay, a colorimetric assay for measuring cellular metabolic activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound against the MCF-7 and PC-3 cancer cell lines.

CompoundTarget Cell LineIC50 (µM)
Compound 3d MCF-7 (Breast Cancer)3.22
PC-3 (Prostate Cancer)4.15
Compound 3j MCF-7 (Breast Cancer)7.81
PC-3 (Prostate Cancer)9.46
Cisplatin (Control) MCF-7 (Breast Cancer)12.25
PC-3 (Prostate Cancer)9.46

Data sourced from Bukhari et al. (2023).[2][3]

The data clearly indicates that both benzofuran-chalcone derivatives exhibit potent anticancer activity, with Compound 3d demonstrating superior efficacy compared to Compound 3j against both cell lines. Notably, Compound 3d displayed a significantly lower IC50 value against the MCF-7 cell line (3.22 µM) than the conventional chemotherapeutic agent, cisplatin (12.25 µM), highlighting its potential as a more potent therapeutic agent for breast cancer.

Structure-Activity Relationship Insights

The difference in cytotoxic activity between Compound 3d and Compound 3j can be attributed to their structural variations. Both compounds share a common benzofuran-chalcone backbone, but differ in the substituent on the phenyl ring of the chalcone moiety. The specific substitutions play a crucial role in the molecule's interaction with biological targets. The SAR of these compounds suggests that the nature and position of substituents on the aryl ring of the chalcone fragment significantly influence their anticancer potency.[3]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described by Bukhari et al. (2023).

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized benzofuran-chalcone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Compound 3d and Compound 3j) and the standard drug (cisplatin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow of a structure-activity relationship study and a simplified representation of a signaling pathway often implicated in cancer, which can be targeted by benzofuran derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Lead Compound (Benzofuran) synthesis Synthesis of Derivatives start->synthesis screening In Vitro Screening (e.g., MTT Assay) synthesis->screening data Data Analysis (IC50 Values) screening->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->synthesis New Derivatives

General workflow of a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation benzofuran Benzofuran Derivative benzofuran->raf Inhibition

Simplified MAPK/ERK signaling pathway, a potential target for benzofuran derivatives.

References

Benchmarking 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Comparative Guide to its Enzyme Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 7-methoxy-2,3-dimethylbenzofuran-5-ol against established inhibitors of Xanthine Oxidase (XO) and Horseradish Peroxidase (HRP). This compound, an antioxidant isolated from Malbranchea cinnamomea, has been identified as an inhibitor of both these enzymes.[1] This guide offers a framework for benchmarking its performance, including detailed experimental protocols and a review of the relevant biological pathways.

Quantitative Comparison of Enzyme Inhibitors

The following table summarizes the inhibitory activities of this compound and selected reference compounds against their target enzymes.

Target EnzymeCompoundIC50 Value (µM)Notes
Xanthine Oxidase This compoundData not available in cited literatureIdentified as an inhibitor of Xanthine Oxidase.[1]
Allopurinol0.2 - 50A widely used clinical inhibitor of Xanthine Oxidase for the treatment of gout and hyperuricemia. The IC50 can vary based on assay conditions.
Horseradish Peroxidase This compoundData not available in cited literatureIdentified as an inhibitor of Horseradish Peroxidase.[1]
QuercetinInhibits in the nM rangeA flavonoid known for its antioxidant properties and potent inhibition of Horseradish Peroxidase.

Note: The IC50 values for this compound against Xanthine Oxidase and Horseradish Peroxidase are not available in the publicly accessible literature reviewed for this guide. The provided protocols can be used to determine these values experimentally.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity against Xanthine Oxidase and Horseradish Peroxidase are provided below. These protocols can be adapted to benchmark this compound against other inhibitors.

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of uric acid production from the oxidation of xanthine by Xanthine Oxidase.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Allopurinol)

  • Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of the test compound or reference inhibitor at various concentrations.

  • Add 120 µL of phosphate buffer to each well.

  • Add 30 µL of Xanthine Oxidase solution (e.g., 0.1 units/mL) to each well and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of xanthine solution (e.g., 2 mM).

  • Measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes).

  • The rate of uric acid formation is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Horseradish Peroxidase Inhibition Assay

This assay measures the inhibition of the HRP-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.

Materials:

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB, or o-phenylenediamine - OPD)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-citrate buffer (e.g., pH 5.0)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Quercetin)

  • Stopping solution (e.g., 2 M H₂SO₄)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent.

  • In a 96-well plate, add 50 µL of the test compound or reference inhibitor at various concentrations.

  • Add 50 µL of HRP solution to each well.

  • Add 50 µL of the chromogenic substrate solution.

  • Initiate the reaction by adding 50 µL of H₂O₂ solution.

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding 50 µL of the stopping solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the biological context of enzyme inhibition is crucial for drug development. The following diagrams illustrate the relevant pathways for Xanthine Oxidase and Horseradish Peroxidase.

Xanthine_Oxidase_Pathway Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, H₂O₂) Xanthine->ROS O₂ → O₂⁻, H₂O₂ Gout Gout UricAcid->Gout Crystal Deposition XO Xanthine Oxidase (XO) XO->Hypoxanthine XO->Xanthine XO->UricAcid Inflammation Inflammation ROS->Inflammation Inhibitor This compound Allopurinol Inhibitor->XO

Caption: Xanthine Oxidase signaling pathway in purine metabolism.

HRP_Catalytic_Cycle HRP_Fe3 HRP (Fe³⁺) (Resting State) Compound_I Compound I ([Fe⁴⁺=O] Por•⁺) HRP_Fe3->Compound_I + H₂O₂ Radical_AH Substrate Radical (AH•) HRP_Fe3->Radical_AH Compound_II Compound II ([Fe⁴⁺=O] Por) Compound_I->Compound_II + AH₂ H2O H₂O Compound_I->H2O Compound_II->HRP_Fe3 + AH₂ Compound_II->Radical_AH H2O2 H₂O₂ Substrate_AH2 Substrate (AH₂) Product_A Oxidized Product (A) Radical_AH->Product_A Further Reactions Inhibitor This compound Quercetin Inhibitor->HRP_Fe3 Inhibition Inhibitor->Compound_I Inhibition Inhibitor->Compound_II Inhibition

Caption: Catalytic cycle of Horseradish Peroxidase (HRP).

References

Safety Operating Guide

Safe Disposal of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.

Personal Protective Equipment (PPE) and Engineering Controls:

Equipment/ControlSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin.
Ventilation Fume hoodTo minimize inhalation of vapors.
Fire Safety Fire extinguisher (appropriate for chemical fires)In case of accidental ignition.
Spill Kit Absorbent materialsFor immediate containment of spills.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2][3][4][5][6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3][4][5]

  • In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of 7-methoxy-2,3-dimethylbenzofuran-5-ol must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Based on data for related compounds, it should be classified as a flammable and potentially carcinogenic material.

2. Waste Segregation and Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed waste container.[7]

  • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.[7][8]

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[7][8]

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[7]

    • The concentration and quantity of the waste.

    • The date of accumulation.[8]

    • Appropriate hazard pictograms (e.g., flammable, health hazard).

    • The name and contact information of the generating laboratory or principal investigator.[8]

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste storage area.[9]

  • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[2]

  • Store in secondary containment to prevent spills.[7]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[9]

  • Provide the disposal service with a complete and accurate description of the waste.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from the cleaning process must be collected and treated as hazardous waste.[7]

  • After triple-rinsing and allowing to dry, the container may be disposed of as non-hazardous waste, or preferably, reused for compatible waste collection after appropriate relabeling.[7]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Prepare Ventilated Work Area Identify Identify as Hazardous Waste WorkArea->Identify Segregate Segregate from Incompatible Waste Identify->Segregate Collect Collect in a Labeled, Compatible Container Segregate->Collect Seal Seal Container Collect->Seal Store Store in Designated Hazardous Waste Area Seal->Store Arrange Arrange for Professional Disposal Store->Arrange Document Complete Waste Manifest Arrange->Document

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 7-methoxy-2,3-dimethylbenzofuran-5-ol. The following procedures are based on general safety protocols for benzofuran derivatives and are intended to ensure the safe execution of laboratory work.

Immediate Safety Precautions

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant GlovesInspect gloves before use. Refer to the manufacturer's instructions for permeability and breakthrough time.
Body Protection Laboratory CoatWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Not required under normal use with adequate ventilationIf dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA approved respirator.
First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Ensure adequate ventilation in the handling area.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Prevent dust formation.[1]

  • Wear the prescribed personal protective equipment.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store in a cool place.

  • Incompatible materials to avoid: Strong oxidizing agents.[2][3]

Disposal Plan

All chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (or equivalent) b Don Personal Protective Equipment (PPE) a->b c Weigh Compound in a Ventilated Enclosure b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Dispose of Waste e->f g Doff and Dispose of PPE f->g

Caption: Standard laboratory workflow for handling chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-2,3-dimethylbenzofuran-5-ol
Reactant of Route 2
7-methoxy-2,3-dimethylbenzofuran-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.